3-Isopropoxy-4-methoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-methoxy-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDYJEGUJMIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470388 | |
| Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516465-82-0 | |
| Record name | 3-ISOPROPOXY-4-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 516465-82-0
This technical guide provides a comprehensive overview of 3-Isopropoxy-4-methoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, safety information, and potential applications, with a focus on its role in cross-coupling reactions.
Chemical and Physical Properties
This compound, with the CAS number 516465-82-0, is an organoboron compound featuring an isopropoxy and a methoxy group on the phenyl ring.[1] These functional groups influence the molecule's reactivity and solubility, making it a versatile reagent in various chemical transformations. While detailed experimental data is limited in publicly available literature, a summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 516465-82-0 | P&S Chemicals |
| IUPAC Name | (3-Isopropoxy-4-methoxyphenyl)boronic acid | P&S Chemicals |
| Molecular Formula | C10H15BO4 | P&S Chemicals[1] |
| Molecular Weight | 210.03 g/mol | AKSci |
| Appearance | Powder or liquid | Amadis Chemical[2] |
| Purity | ≥ 95% | AKSci[3] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | Guidechem[4] |
| Boiling Point (Predicted) | 352.7 ± 52.0 °C | Guidechem[4] |
| pKa (Predicted) | 8.62 ± 0.10 | Guidechem[4] |
Synthesis and Reactivity
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acids are valued in medicinal chemistry for their stability, low toxicity, and ease of synthesis.[5] The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for the construction of complex molecular scaffolds found in many pharmaceutical agents.
Applications in Drug Discovery and Development
Arylboronic acids are crucial building blocks in the synthesis of a wide array of biologically active compounds.[5] The isopropoxy and methoxy substituents on the phenyl ring of this particular reagent can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. These groups can influence factors such as solubility, metabolic stability, and receptor binding affinity.
While specific examples of drug candidates synthesized using this compound are not prominent in the public domain, its structural motif is relevant to the design of inhibitors for various enzymes and receptors. The general class of substituted phenylboronic acids has been instrumental in the development of therapeutics.[5]
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. Researchers should note that reaction conditions such as the choice of catalyst, base, solvent, and temperature need to be optimized for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas several times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for boronic acids should be followed. Boronic acids can be irritating to the skin, eyes, and respiratory system.[6]
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| First Aid (Eyes) | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| First Aid (Skin) | In case of skin contact, wash with plenty of soap and water. |
| First Aid (Inhalation) | If inhaled, remove the person to fresh air and keep comfortable for breathing. |
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry is underscored by the importance of boronic acids as key building blocks in drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a foundational understanding of its properties and potential applications based on available information and the well-established chemistry of arylboronic acids. Further research into the specific applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials.
References
- 1. pschemicals.com [pschemicals.com]
- 2. (3-Isopropoxy-4-methoxyphenyl)boronic acid, CasNo.516465-82-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 516465-82-0 this compound AKSci X0879 [aksci.com]
- 4. Page loading... [guidechem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
3-Isopropoxy-4-methoxyphenylboronic acid molecular weight
An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid for Researchers and Drug Development Professionals
Introduction
This compound is an organic compound belonging to the family of phenylboronic acids. These compounds are critical reagents in modern organic synthesis, primarily serving as versatile building blocks in the creation of complex molecules. For researchers and professionals in drug development, phenylboronic acids are indispensable tools for constructing carbon-carbon bonds, a fundamental process in synthesizing novel pharmaceutical agents and bioactive molecules. Their utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has become a cornerstone of medicinal chemistry for the formation of biaryl structures ubiquitous in drug candidates.
Physicochemical Properties and Data
The essential quantitative data for this compound are summarized below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Data |
| Molecular Weight | 210.04 g/mol [1] |
| Chemical Formula | C₁₀H₁₅BO₄[2] |
| IUPAC Name | (3-Isopropoxy-4-methoxyphenyl)boronic acid |
| CAS Registry Number | 516465-82-0[2] |
Synthesis Protocols
The synthesis of substituted phenylboronic acids like this compound typically involves the reaction of an organometallic reagent (derived from a corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.
General Experimental Protocol: Synthesis from an Aryl Bromide
A common route for preparing phenylboronic acids is through a Grignard reaction, starting from the corresponding aryl bromide. For this compound, the starting material would be 4-bromo-2-isopropoxy-1-methoxybenzene.[3]
-
Formation of the Grignard Reagent : Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of the aryl bromide (e.g., 4-bromo-2-isopropoxy-1-methoxybenzene) in an anhydrous ether solvent like tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.[4]
-
Reaction with Borate Ester : The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as tri-isopropyl borate, in dry THF.[4][5] This step must be conducted at low temperatures to prevent side reactions.
-
Hydrolysis : After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the addition of an aqueous acid (e.g., 10% hydrochloric acid).[4] This hydrolyzes the boronic ester intermediate to yield the desired boronic acid.
-
Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization, to yield the final this compound product.[4][6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery and materials science is its use in the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[8] It is a powerful method for synthesizing biaryls, styrenes, and polyenes, which are common motifs in pharmaceutical compounds.[7][9]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, 2.0-3.0 equivalents).[10]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a modern PEPPSI catalyst, typically 0.1-5 mol%).[9][10][11] In many cases, a ligand (e.g., a phosphine ligand) is also required.
-
Solvent Addition : Add a suitable solvent system. This is often a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or ethanol) and water.[9][10]
-
Inert Atmosphere : Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[10]
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.[7][10]
-
Workup and Purification : After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure biaryl product.
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Conclusion
This compound is a valuable and versatile chemical reagent. Its significance for researchers in drug development and materials science lies in its ability to participate in robust and high-yielding carbon-carbon bond-forming reactions. A thorough understanding of its properties and the experimental protocols for its use, particularly in Suzuki-Miyaura coupling, enables the efficient synthesis of complex molecular architectures, accelerating the discovery and development of new chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-Isopropoxy-4-methoxyphenylboronic acid, a key building block in modern organic synthesis.
Core Chemical Properties
This compound is an aromatic boronic acid derivative frequently utilized in carbon-carbon bond-forming reactions. Its structural and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3-Isopropoxy-4-methoxyphenyl)boronic acid | [1] |
| CAS Number | 516465-82-0 | [1] |
| Molecular Formula | C₁₀H₁₅BO₄ | [1][2] |
| Molecular Weight | 210.04 g/mol | [2] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 352.7 ± 52.0 °C | [2] |
| Predicted pKa | 8.62 ± 0.10 | [2] |
| Canonical SMILES | B(C1=CC(=C(C=C1)OC)OC(C)C)(O)O | [2] |
| InChIKey | DMDYJEGUJMIPEX-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
Synthesis: this compound is typically synthesized from the corresponding aryl halide, 4-Bromo-2-isopropoxy-1-methoxybenzene.[3] The general approach involves the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) followed by quenching with a trialkyl borate, such as triisopropyl borate.[4][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.
A logical workflow for the synthesis is depicted below.
Caption: General synthesis workflow for this compound.
Reactivity: As with other boronic acids, the primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it indispensable for the synthesis of biaryl and polyaryl structures.[8] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[7] The reactivity of the C-B bond allows for coupling with a wide range of organic halides (I, Br, Cl) and triflates.[8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization based on the specific coupling partner. The fundamental steps include reaction setup under an inert atmosphere, addition of reagents, and workup/purification.[10]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final biaryl product.[11]
The workflow for this widely used reaction is illustrated below.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Technical Guide to the NMR Spectroscopic Data of 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Isopropoxy-4-methoxyphenylboronic acid. Due to the limited availability of public experimental data for this specific compound, this guide presents spectroscopic information for a closely related analogue, 3-isopropoxyphenylboronic acid catechol ester, alongside a predicted NMR data set for the target molecule. These predictions are derived from established principles of NMR spectroscopy and data from similar structures. Furthermore, this document outlines detailed experimental protocols for the synthesis of a representative boronic acid ester and for the acquisition of NMR data, intended to assist researchers in the synthesis and characterization of this and similar compounds.
Predicted and Analogous NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.4 - 7.6 | m | - | 2H |
| Ar-H | 6.9 - 7.1 | d | ~8.0 | 1H |
| B(OH)₂ | 4.5 - 6.0 | br s | - | 2H |
| OCH(CH₃)₂ | 4.5 - 4.7 | sept | ~6.0 | 1H |
| OCH₃ | 3.8 - 3.9 | s | - | 3H |
| OCH(CH₃)₂ | 1.3 - 1.4 | d | ~6.0 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-B | Not typically observed |
| C-O (isopropoxy) | ~148 |
| C-O (methoxy) | ~152 |
| Ar-C | ~128 |
| Ar-C | ~118 |
| Ar-C | ~112 |
| OCH(CH₃)₂ | ~71 |
| OCH₃ | ~56 |
| OCH(CH₃)₂ | ~22 |
Table 3: Experimental ¹H NMR Data for 3-Isopropoxyphenylboronic acid catechol ester in CDCl₃ at 500 MHz [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 7.64 | d | 7.0 | 1H |
| Ar-H | 7.60 | d | 2.0 | 1H |
| Ar-H | 7.38 | dd | 8.0, 7.5 | 1H |
| Ar-H (catechol) | 7.30 | m | - | 2H |
| Ar-H (catechol) | 7.11 | m | - | 2H |
| Ar-H | 7.09 | ddd | 8.0, 2.5, 1.0 | 1H |
| OCH(CH₃)₂ | 4.64 | sept | 6.0 | 1H |
| OCH(CH₃)₂ | 1.37 | d | 6.0 | 6H |
Table 4: Experimental ¹³C NMR Data for 3-Isopropoxyphenylboronic acid catechol ester in DMSO-d₆ at 125 MHz [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Ar-C-O (isopropoxy) | 157.2 |
| Ar-C-O (catechol) | 145.2 |
| Ar-C | 129.4 |
| Ar-C | 126.6 |
| Ar-C (catechol) | 121.1 |
| Ar-C (catechol) | 120.1 |
| Ar-C | 118.3 |
| Ar-C | 116.0 |
| OCH(CH₃)₂ | 69.4 |
| OCH(CH₃)₂ | 22.2 |
Note: The carbon atom attached to the boron was not detected in the experimental data, which is a common occurrence for boronic acids and their esters due to quadrupolar relaxation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an arylboronic acid ester and the subsequent NMR analysis. These are based on established methodologies and can be adapted for this compound.
Synthesis of 3-Isopropoxyphenylboronic acid catechol ester[1]
-
Reaction Setup: To a round-bottom flask, add 3-isopropoxyphenylboronic acid (1.8 g, 10 mmol), catechol (1.1 g, 10 mmol), and magnesium sulfate (150 mg, 1.3 mmol).
-
Solvent Addition: Add toluene (25 mL) to the flask.
-
Reflux: Stir the reaction mixture and heat under reflux for 24 hours.
-
Workup: After cooling to room temperature, filter the resulting suspension.
-
Purification: Evaporate the solvent from the filtrate using a rotary evaporator. Recrystallize the residue from n-hexane to yield the purified product.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent may be critical, as boronic acids can form oligomers, leading to broad signals. Using methanol-d₄ can sometimes mitigate this issue.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer might include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer might include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
¹¹B NMR Acquisition (Optional but Recommended):
-
Acquire a one-dimensional ¹¹B NMR spectrum to confirm the presence and electronic environment of the boron atom.
-
The chemical shift will indicate whether the boron is trigonal planar (boronic acid) or tetrahedral (boronate ester or borate).
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound.
Caption: Workflow for Synthesis and NMR Characterization.
Caption: Functional Groups and Their NMR Signal Correlations.
References
An In-depth Technical Guide to 3-Isopropoxy-4-methoxyphenylboronic Acid: Properties, Solubility, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isopropoxy-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar analogs to provide well-founded estimations of its physicochemical properties and solubility. Detailed experimental protocols for solubility determination and a key synthetic application, the Suzuki-Miyaura cross-coupling reaction, are provided to facilitate its use in research and development.
Physicochemical Properties and Safety Information
This compound, with the molecular formula C₁₀H₁₅BO₄ and a CAS number of 516465-82-0, is a substituted phenylboronic acid. Its structure features a phenyl ring functionalized with an isopropoxy and a methoxy group, in addition to the boronic acid moiety. These functional groups are expected to influence its solubility, reactivity, and biological activity.
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound | 4-Methoxyphenylboronic acid | 3,4-Dimethoxyphenylboronic acid |
| Molecular Formula | C₁₀H₁₅BO₄ | C₇H₉BO₃ | C₈H₁₁BO₄ |
| Molecular Weight | 210.03 g/mol | 151.96 g/mol [1] | 181.98 g/mol [2] |
| CAS Number | 516465-82-0[3] | 5720-07-0[1] | 122775-35-3[2] |
| Appearance | White to off-white powder[1] | White to light beige powder[2] | |
| Melting Point | Not available | 204-206 °C[1] | 245-250 °C[2] |
| pKa (Predicted) | Not available | 8.96 ± 0.10[1] | 8.48 ± 0.10[2] |
Safety and Handling: Substituted phenylboronic acids are generally considered irritants. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of a structurally similar compound, such as 4-methoxyphenylboronic acid.[4]
Solubility Profile
Qualitative Solubility: Based on data for analogous compounds like 4-methoxyphenylboronic acid, it is anticipated that this compound will be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in non-polar solvents. For in vivo studies, co-solvents such as DMSO, PEG300, and Tween 80 may be required to achieve sufficient concentrations in aqueous media.[5]
Quantitative Solubility of a Structural Analog: A study on the solubility of isobutoxyphenylboronic acid, a close structural analog, provides quantitative data in several organic solvents. This data, presented in Table 2, can serve as a useful proxy for estimating the solubility of this compound.
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Solvents (Mole Fraction, x)
| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 293.15 | 0.045 | 0.135 | 0.115 | 0.095 | 0.005 |
| 303.15 | 0.065 | 0.185 | 0.160 | 0.130 | 0.010 |
| 313.15 | 0.090 | 0.250 | 0.220 | 0.175 | 0.015 |
| 323.15 | 0.125 | 0.330 | 0.290 | 0.230 | 0.025 |
| 333.15 | 0.170 | 0.430 | 0.380 | 0.300 | 0.040 |
Data extracted from a study on isobutoxyphenylboronic acid and presented as an estimation for this compound.
Experimental Protocols
Determination of Solubility by the Dynamic Method
The dynamic method is a common and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser-based turbidity meter
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring. The temperature of the bath is slowly and constantly increased (e.g., 0.2-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution of the solid is accompanied by a decrease in turbidity.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Analysis: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Phenylboronic acids are key reagents in this reaction, making it a primary application for this compound in drug discovery for the synthesis of biaryl compounds.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Relevance in Drug Discovery: Inhibition of Signaling Pathways
Phenylboronic acids have emerged as a promising class of compounds in drug discovery due to their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes. This interaction can lead to potent and selective enzyme inhibition.
Recent studies have shown that phenylboronic acid and its derivatives can inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells. These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration and invasion. By inhibiting these GTPases, phenylboronic acids can disrupt downstream signaling pathways, such as the ROCK pathway, leading to a reduction in cancer cell motility.
The 3-isopropoxy and 4-methoxy substituents on the phenyl ring of the title compound may modulate its binding affinity and selectivity for specific enzymes within these pathways, making it a person of interest for the development of novel anti-cancer therapeutics.
References
Navigating the Stability of 3-Isopropoxy-4-methoxyphenylboronic Acid: A Technical Guide
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of 3-Isopropoxy-4-methoxyphenylboronic acid. This document provides an in-depth analysis of the compound's stability profile, recommended storage conditions, and potential degradation pathways, serving as an essential resource for ensuring its integrity in research and development applications.
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. However, like many arylboronic acids, its stability can be a critical factor for successful and reproducible outcomes. This guide addresses these concerns by consolidating key information on handling and storage, alongside outlining experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the critical parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Arylboronic acids can be sensitive to oxidation. |
| Light | Protect from light. | Light can potentially initiate or accelerate degradation pathways. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | Moisture can facilitate hydrolysis and other degradation reactions. |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | Risk of oxidative degradation of the boronic acid moiety. |
Understanding Degradation Pathways
The primary degradation pathway for many arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by factors such as pH and the presence of catalysts. Another potential degradation route is oxidative decomposition, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to cleavage of the C-B bond and formation of the corresponding phenol.
Commercial Availability and Technical Guide for 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of 3-Isopropoxy-4-methoxyphenylboronic acid (CAS No. 516465-82-0). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery, particularly for its potential role in the synthesis of novel therapeutic agents.
Commercial Availability
This compound is readily available from several chemical suppliers. The compound is typically offered in research quantities with purities suitable for synthetic applications.
| Supplier | Purity | Notes |
| Amadis Chemical | 97% | Marketed for medicinal chemistry, biomedicine, and as a pharmaceutical intermediate.[1] |
| P&S Chemicals | Information available upon request | Lists the compound with its IUPAC name and CAS number.[2] |
| HIMMED | 98% | Available for purchase.[3] |
| Organic Building Blocks | Inquire for details | Listed in their product catalog. |
| ChemicalBook | Multiple suppliers listed | Provides a platform to connect with various manufacturers. |
It is important to note that the isomeric compound, 4-Isopropoxy-3-methoxyphenylboronic acid, has a different CAS number (875654-33-4). Researchers should verify the CAS number to ensure they are acquiring the correct regioisomer for their intended application.
Physicochemical Properties
While experimentally determined physical properties are not widely published in readily accessible literature, some predicted data is available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₄ | P&S Chemicals[2] |
| Molecular Weight | 210.04 g/mol | --- |
| Density | 1.13 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 352.7 ± 52.0 °C | Predicted |
Researchers are advised to obtain certificates of analysis from their chosen supplier for the most accurate and up-to-date information on the physical and chemical properties of a specific batch.
Synthesis and Experimental Protocols
A general experimental workflow for this synthesis is outlined below:
Applications in Drug Discovery: Suzuki-Miyaura Coupling
Arylboronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many pharmaceutical compounds.[4][5][6]
The 3-isopropoxy-4-methoxyphenyl moiety can be a key structural component in the design of new drug candidates. While a specific drug molecule synthesized using this exact boronic acid was not identified in the literature reviewed, its utility can be inferred from the importance of substituted phenyl groups in medicinal chemistry.
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with this compound.
Reagents and Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Application in the Development of ENPP1 Inhibitors
Recent research has highlighted the therapeutic potential of inhibiting the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme for cancer immunotherapy. ENPP1 is a key negative regulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the anti-tumor immune response. By inhibiting ENPP1, the levels of the STING agonist cGAMP can be increased, leading to enhanced activation of the immune system against cancer cells.
The development of small molecule ENPP1 inhibitors often involves the synthesis of complex heterocyclic structures. The Suzuki-Miyaura coupling is a frequently employed reaction in the construction of these molecules. Given its structure, this compound represents a valuable building block for the synthesis of novel ENPP1 inhibitors, allowing for the introduction of a substituted phenyl ring that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a commercially available and valuable reagent for researchers engaged in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for incorporating the substituted phenyl moiety into complex molecules. The potential application of this building block in the development of novel therapeutics, such as ENPP1 inhibitors for cancer immunotherapy, underscores its importance for the scientific community. Researchers are encouraged to consult supplier documentation for detailed specifications and to adapt the general protocols provided herein to their specific synthetic targets.
References
An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 3-Isopropoxy-4-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details potential synthetic pathways, outlines experimental protocols, and presents key data in a structured format to facilitate research and development.
Introduction
This compound is an important reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for the introduction of the 3-isopropoxy-4-methoxyphenyl moiety into complex molecules. Its utility is prominent in the synthesis of pharmaceutical intermediates and other functional organic materials. The selection of an appropriate synthetic strategy is crucial for achieving high yields, purity, and cost-effectiveness. This guide explores the common starting materials and key transformations required for its synthesis.
Retrosynthetic Analysis and Key Starting Materials
A common and logical retrosynthetic approach for this compound identifies 4-Bromo-2-isopropoxy-1-methoxybenzene as a key intermediate. This commercially available aryl bromide serves as a direct precursor to the target boronic acid through well-established organometallic methodologies.
Further retrosynthetic disconnection of this key intermediate suggests its origin from simpler, readily available phenolic compounds such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis would involve a sequence of isopropylation and bromination, with the order of these steps being a critical consideration for regioselectivity.
Therefore, the primary starting materials for the synthesis of this compound can be categorized as follows:
-
Direct Precursor: 4-Bromo-2-isopropoxy-1-methoxybenzene
-
Fundamental Building Blocks: Vanillin or Isovanillin
The choice of starting material will depend on factors such as commercial availability, cost, and the desired scale of the synthesis.
Synthetic Pathways and Experimental Protocols
Two primary synthetic pathways are outlined below, starting from either the direct precursor or the fundamental building blocks.
Pathway 1: From 4-Bromo-2-isopropoxy-1-methoxybenzene
This is the most direct route to the target molecule. The conversion of the aryl bromide to the boronic acid can be achieved via two principal methods: lithiation-borylation or through the formation of a Grignard reagent.
Method A: Lithiation-Borylation
This method involves the metal-halogen exchange of the aryl bromide with an organolithium reagent, followed by trapping the resulting aryllithium species with a borate ester.
Experimental Protocol: Lithiation-Borylation of 4-Bromo-2-isopropoxy-1-methoxybenzene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-Bromo-2-isopropoxy-1-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.
Method B: Grignard Reaction
This classic method involves the formation of an arylmagnesium bromide (Grignard reagent), which then reacts with a borate ester.
Experimental Protocol: Grignard Formation and Borylation
-
Grignard Reagent Formation: A flame-dried flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF. A small portion of a solution of 4-Bromo-2-isopropoxy-1-methoxybenzene (1.0 eq) in anhydrous THF is added to initiate the reaction. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C and transferred via cannula to a cooled (-78 °C) solution of triisopropyl borate (1.2 eq) in anhydrous THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The work-up and purification procedure is identical to that described for the lithiation-borylation method.
Pathway 2: From Vanillin or Isovanillin
This pathway involves the synthesis of the key intermediate, 4-Bromo-2-isopropoxy-1-methoxybenzene, from simpler starting materials. The following is a plausible sequence starting from isovanillin.
Step 1: Isopropylation of Isovanillin
Experimental Protocol: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde
-
Reaction Setup: To a solution of isovanillin (1.0 eq) in dimethylformamide (DMF, ~0.5 M) is added potassium carbonate (1.5 eq).
-
Alkylation: 2-Bromopropane (1.2 eq) is added, and the reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination of 3-Isopropoxy-4-methoxybenzaldehyde
The aldehyde group in 3-Isopropoxy-4-methoxybenzaldehyde is a meta-director, while the alkoxy groups are ortho, para-directors. The strong activating and directing effect of the alkoxy groups will likely direct the bromination to the position ortho to the isopropoxy group and para to the methoxy group.
Experimental Protocol: Synthesis of 4-Bromo-2-isopropoxy-1-methoxybenzaldehyde
-
Reaction Setup: 3-Isopropoxy-4-methoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: N-Bromosuccinimide (NBS, 1.05 eq) is added in portions at room temperature. The reaction is stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.
Step 3: Conversion to 4-Bromo-2-isopropoxy-1-methoxybenzene
The aldehyde can be removed, for instance, through a decarbonylation reaction or a Baeyer-Villiger oxidation followed by hydrolysis and decarboxylation, though a more direct route to the aryl bromide may be preferable if possible. A more direct approach would be the bromination of the corresponding phenol before isopropylation.
Alternative Step 2 & 3: Bromination of Isovanillin followed by Isopropylation
This alternative route may offer better regiocontrol.
Experimental Protocol: Bromination of Isovanillin
A procedure similar to the bromination of vanillin can be adapted.[1][2]
-
Reaction: Isovanillin (1.0 eq) is dissolved in methanol. Bromine (1.1 eq) is added dropwise at a temperature below 20 °C. The mixture is stirred at room temperature for 1 hour.
-
Work-up: The product is precipitated by the addition of cold water, filtered, washed with water and cold 70% methanol, and dried.
The resulting bromo-isovanillin can then be subjected to isopropylation as described in Step 1 for isovanillin.
Following the synthesis of 4-Bromo-2-isopropoxy-1-methoxybenzene, the final conversion to this compound is carried out as described in Pathway 1.
Data Presentation
The following tables summarize the key reactants, reagents, and expected outcomes for the pivotal steps in the synthesis of this compound.
Table 1: Synthesis of 4-Bromo-2-isopropoxy-1-methoxybenzene from Isovanillin
| Step | Starting Material | Reagents | Solvent | Key Conditions | Expected Product | Typical Yield (%) |
| 1. Isopropylation | Isovanillin | 2-Bromopropane, K₂CO₃ | DMF | 80 °C, 4-6 h | 3-Isopropoxy-4-methoxybenzaldehyde | 85-95 |
| 2. Bromination | 3-Isopropoxy-4-methoxybenzaldehyde | NBS | Acetic Acid | Room Temp. | 4-Bromo-2-isopropoxy-1-methoxybenzaldehyde | 70-85 |
Table 2: Synthesis of this compound from 4-Bromo-2-isopropoxy-1-methoxybenzene
| Method | Starting Material | Key Reagents | Solvent | Key Conditions | Target Product | Typical Yield (%) |
| Lithiation-Borylation | 4-Bromo-2-isopropoxy-1-methoxybenzene | n-BuLi, Triisopropyl borate | THF | -78 °C to RT | This compound | 60-80 |
| Grignard Reaction | 4-Bromo-2-isopropoxy-1-methoxybenzene | Mg, Triisopropyl borate | THF | Reflux, then -78 °C to RT | This compound | 50-70 |
Note: Yields are estimates based on typical transformations and may vary depending on specific reaction conditions and scale.
Mandatory Visualizations
Diagram 1: Synthetic Pathway from Isovanillin
Caption: Synthetic route from isovanillin.
Diagram 2: Direct Conversion of Aryl Bromide
Caption: Methods for the final synthetic step.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies. The most direct approach utilizes the commercially available 4-Bromo-2-isopropoxy-1-methoxybenzene, which can be efficiently converted to the target boronic acid via lithiation-borylation or a Grignard reaction. For syntheses requiring the use of more fundamental building blocks, a multi-step sequence starting from isovanillin provides a viable, albeit longer, alternative. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation of this important synthetic intermediate. Researchers should optimize the reaction conditions based on their specific laboratory settings and scale requirements.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Isopropoxy-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-isopropoxy-4-methoxyphenylboronic acid as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The protocols and data presented herein are derived from established literature and are intended to serve as a guide for the synthesis of novel compounds utilizing this valuable reagent.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. The 3-isopropoxy-4-methoxyphenyl moiety is a key structural motif in various biologically active molecules, and its introduction via Suzuki-Miyaura coupling offers a direct and efficient synthetic route.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with various aryl halides as reported in the scientific literature. This data is intended to provide a comparative overview to aid in reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Brominated Heterocyclic Substrates
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2,3,4-tribromopyrrole-5-carboxylate | Pd₂(dba)₃ | Tri(2-furyl)phosphane | - | Mesitylene/EtOH/H₂O (5:1:1) | - | 17 | 57 |
| 2 | 1,2-dibromo-7-isopropoxy-8-methoxy-[2]benzopyrano[3,4-b]pyrrol-4(3H)-one | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME/H₂O | Reflux | 13 | 72[2] |
Table 2: Suzuki-Miyaura Coupling with a Halogenated Heterocyclic Core
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Substituted Heterocyclic Halide | Pd(PPh₃)₄ | K₂CO₃ | - | 140 | 3 |
Note: The yield for this reaction was not specified in the source document.
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving this compound, based on the cited literature.
Protocol 1: Coupling with a Dibrominated Benzopyranopyrrolone Derivative [2]
Materials:
-
1,2-dibromo-7-isopropoxy-8-methoxy-[2]benzopyrano[3,4-b]pyrrol-4(3H)-one
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Degassed water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,2-dibromo-7-isopropoxy-8-methoxy-[2]benzopyrano[3,4-b]pyrrol-4(3H)-one, this compound (1.79 g, 8.52 mmol), Pd(PPh₃)₄ (328 mg, 0.284 mmol), and Na₂CO₃ (1.99 g, 18.7 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Under an argon atmosphere, add DME (60 mL) and degassed water (6 mL).
-
Reaction: Heat the mixture to reflux and stir for 13 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Extract the residue with CH₂Cl₂. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylated product.
Protocol 2: General Procedure for Coupling with a Halogenated Heterocycle
Materials:
-
Substituted heterocyclic halide
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the heterocyclic halide, this compound (177 mg, 0.841 mmol), potassium carbonate (291 mg, 2.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (80 mg, 0.069 mmol).
-
Reaction: Stir the reaction mixture at 140°C for 3 hours.
-
Extraction: Extract the reaction mixture with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Chromatograph the residue on a silica gel column (20g) using 5% MeOH in CH₂Cl₂ as the eluent to obtain the purified product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 3-isopropoxy-4-methoxyphenylboronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of complex biaryl structures, which are significant motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. For professionals in drug development, this reaction is instrumental in the synthesis of complex molecular scaffolds found in numerous biologically active compounds. This compound serves as a key building block, enabling the introduction of a substituted phenyl ring into a target molecule.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (in this case, this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Below is a summary of typical conditions and reported yields for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a guide for reactions involving this compound.
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | 70-95 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/Water | 100 | 8-10 | 80-98[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 85-99 |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF/Water | 80 | 2-4 | 90-99[2][3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80 | 1 | 85-95[4] |
Yields are representative and can vary depending on the specific aryl halide and other reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Screening Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.).
-
Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide). The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Yielding Procedure using a Buchwald Precatalyst (XPhos Pd G2)
This protocol utilizes a modern, highly active precatalyst suitable for a broad range of substrates, including those that may be challenging for traditional catalysts.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
XPhos Pd G2
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (3.0 equiv.) to a dry vial or flask with a stir bar.
-
Add the XPhos Pd G2 precatalyst (0.01-0.02 equiv.).
-
Add anhydrous THF (or 2-MeTHF) and water (typically a 10:1 to 20:1 organic solvent to water ratio) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Suzuki Coupling with 3-Isopropoxy-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-Isopropoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in pharmaceutical and materials science research. The following sections detail typical reaction conditions, experimental protocols, and the catalytic cycle.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is highly favored for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3] The catalytic cycle primarily involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4]
Reaction Parameters and Optimization
The efficiency of the Suzuki coupling is contingent on the careful selection of several parameters. While specific conditions for this compound are not extensively documented, the following guidelines are based on well-established protocols for similar arylboronic acids. Optimization of these parameters is often necessary to achieve the best results for a specific substrate combination.
Catalysts: Palladium complexes are the most prevalent catalysts. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common choices include:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand (e.g., PPh₃, SPhos, XPhos)[5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Bases: A base is essential for the transmetalation step. The choice of base can influence reaction rates and yields. Suitable bases include:
-
Inorganic Carbonates: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used in aqueous solvent mixtures.[4]
-
Phosphates: Potassium phosphate (K₃PO₄) is often effective for more challenging couplings.[6]
-
Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, particularly when base-sensitive functional groups are present.[7]
Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Biphasic solvent systems are common.
-
Ethers: 1,4-Dioxane or tetrahydrofuran (THF), often mixed with water.[4][5]
-
Alcohols: n-Propanol or ethanol can also be used, typically with water.[8]
-
Aromatic Hydrocarbons: Toluene is a suitable solvent, particularly for reactions at higher temperatures.[4]
Tabulated Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions, which can serve as a starting point for experiments with this compound.
Table 1: Catalyst and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Typical Solvents | Temperature (°C) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | K₂CO₃ (2.0) | Toluene/H₂O | 80-110 |
| Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₃PO₄ (2.0-3.0) | THF/H₂O | 60-90 |
| PdCl₂(dppf) (1-5) | - | Cs₂CO₃ (2.0) | DMF | 80-120 |
Table 2: Substrate and Solvent Effects on Yield (Representative)
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >95 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | ~90 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | >85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a representative procedure and may require optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst to the reaction mixture.[9]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-Isopropoxy-4-methoxyphenylboronic Acid in Lamellarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamellarins are a class of marine alkaloids known for their potent and diverse biological activities, including cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and modulation of multidrug resistance. The structural core of many lamellarins features a 3,4-diarylpyrrole moiety. The synthesis of these complex molecules often relies on strategic carbon-carbon bond-forming reactions to construct this key structural motif.
One of the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide. In the context of lamellarin synthesis, substituted phenylboronic acids are crucial building blocks for introducing the desired aryl groups onto a halogenated pyrrole core.
This document provides detailed application notes and a representative protocol for the use of 3-Isopropoxy-4-methoxyphenylboronic acid in the synthesis of lamellarin precursors, leveraging the Suzuki-Miyaura cross-coupling reaction. The 3-isopropoxy-4-methoxyphenyl moiety is a feature of several lamellarin analogues, and its introduction via Suzuki coupling is a key step in their total synthesis. For instance, 3-isopropoxy-4-methoxybenzaldehyde has been utilized as a starting material in the synthesis of lamellarins T, U, and W.[1]
Application in Lamellarin Synthesis
The primary application of this compound in this context is to serve as the nucleophilic partner in a Suzuki-Miyaura cross-coupling with a suitable electrophilic partner, typically a brominated or iodinated pyrrole derivative. This reaction facilitates the formation of a key C(sp²)-C(sp²) bond, leading to the desired diarylpyrrole scaffold.
The general transformation is depicted in the following scheme:
A generalized scheme for the Suzuki-Miyaura coupling in lamellarin synthesis.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Diarylpyrrole Intermediate
This protocol describes the coupling of a generic N-protected bromopyrrole with this compound.
Materials:
-
N-Protected Bromopyrrole derivative (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected bromopyrrole (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylpyrrole intermediate.
Experimental Workflow Diagram:
A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. The following table summarizes typical conditions and reported yields for the synthesis of various diarylpyrroles relevant to lamellarin synthesis.
| Entry | Arylboronic Acid | Halogenated Pyrrole | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3,4-Dimethoxyphenylboronic acid | N-Boc-bromopyrrole ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | ~70-80 | Adapted from Handy et al. |
| 2 | 4-Methoxyphenylboronic acid | N-Benzenesulfonyl-3,4-dibromopyrrole | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 | Adapted from Iwao et al. |
| 3 | Phenylboronic acid | 5-Bromo-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 80-90 | Representative heteroaryl coupling |
Note: The yields are highly substrate-dependent and the conditions may require optimization for the specific coupling of this compound.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving a series of steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions.
Suzuki-Miyaura Catalytic Cycle Diagram:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable building block in the synthesis of lamellarin alkaloids and their analogues. The Suzuki-Miyaura cross-coupling provides an efficient and modular approach for its incorporation into the core diarylpyrrole structure. The provided representative protocol and data serve as a guide for researchers in the field of natural product synthesis and drug development to design and execute synthetic strategies towards novel lamellarin derivatives. Optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes.
References
3-Isopropoxy-4-methoxyphenylboronic Acid: A Key Building Block for Potent Phosphodiesterase 10A (PDE10A) Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropoxy-4-methoxyphenylboronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapies for neurological and psychiatric disorders. Its unique substitution pattern allows for the fine-tuning of molecular properties, leading to enhanced potency and selectivity for specific biological targets. This document provides detailed application notes on the use of this compound in the development of phosphodiesterase 10A (PDE10A) inhibitors, a promising class of drugs for conditions such as schizophrenia and Huntington's disease. Included are quantitative biological data, detailed experimental protocols for synthesis, and a visualization of the relevant signaling pathway.
Application in the Synthesis of PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling. Inhibition of PDE10A leads to an increase in these second messengers, modulating neuronal activity in pathways implicated in psychosis and motor control. The 3-isopropoxy-4-methoxyphenyl moiety has been successfully incorporated into potent and selective PDE10A inhibitors, demonstrating its utility in designing novel central nervous system (CNS) therapeutics.
Biological Activity of a Key PDE10A Inhibitor
A notable example is the synthesis of 1-(3-isopropoxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline, a potent PDE10A inhibitor. The biological activity of this compound is summarized in the table below.
| Compound ID | Target | IC50 (nM) | Assay Conditions |
| 1-(3-isopropoxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline | PDE10A | 1.2 | Recombinant human PDE10A2, scintillation proximity assay |
Experimental Protocols
The synthesis of PDE10A inhibitors featuring the 3-isopropoxy-4-methoxyphenyl group is readily achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and a suitable aryl halide.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1-(3-isopropoxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline
This protocol outlines the synthesis of 1-(3-isopropoxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline from 1-chloro-6,7-dimethoxyisoquinoline and this compound.
Materials:
-
1-chloro-6,7-dimethoxyisoquinoline
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-chloro-6,7-dimethoxyisoquinoline (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(3-isopropoxy-4-methoxyphenyl)-6,7-dimethoxyisoquinoline.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Isopropoxy-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in drug discovery and development for the synthesis of biaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules. 3-Isopropoxy-4-methoxyphenylboronic acid is a valuable building block that introduces a substituted phenyl ring with potential for enhanced metabolic stability and specific interactions with biological targets.
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The resulting 3'-isopropoxy-4'-methoxybiaryl derivatives are of significant interest in medicinal chemistry, particularly as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling of this compound with an aryl halide (Ar-X, where X = Br, I) is depicted below:
Experimental Protocols
Due to the steric hindrance from the ortho-isopropoxy group, careful selection of the catalyst, ligand, and base is crucial for achieving high yields. The following protocols are based on established methods for sterically hindered and electron-rich boronic acids.[1][2]
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water (a typical solvent ratio is 1,4-dioxane:water = 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling
For accelerated reaction times, microwave irradiation can be employed.[3]
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
A mixture of 1,4-Dioxane and water (4:1)
Procedure:
-
In a microwave vial, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-40 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 3,4-dialkoxyphenylboronic acids with various aryl halides, which can serve as a guide for reactions with this compound.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | THF | 70 | 24 | 75-85 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 70-80 |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 90-98 |
Application in Drug Discovery: Targeting the PDE4 Signaling Pathway
Biaryl compounds containing the 3,4-dialkoxyphenyl motif are prominent scaffolds in the design of inhibitors for phosphodiesterase 4 (PDE4).[1][4][5] PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.[6][7] This mechanism of action makes PDE4 inhibitors attractive therapeutic candidates for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[8][9]
Experimental Workflow for Drug Discovery
The general workflow for the discovery and development of novel PDE4 inhibitors based on the 3'-isopropoxy-4'-methoxybiaryl scaffold is outlined below.
Caption: A typical workflow for the discovery of novel PDE4 inhibitors.
PDE4 Signaling Pathway and Inhibition
The following diagram illustrates the PDE4 signaling pathway and the mechanism of inhibition by a 3'-isopropoxy-4'-methoxybiaryl compound.
Caption: Inhibition of the PDE4 signaling pathway by a biaryl compound.
References
- 1. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 8. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Base Selection for Suzuki-Miyaura Coupling of 3-Isopropoxy-4-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1] The reaction's success is highly dependent on several factors, including the palladium catalyst, ligand, solvent, and critically, the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[2][3][4][5]
This application note focuses on the Suzuki-Miyaura coupling of 3-isopropoxy-4-methoxyphenylboronic acid, an electron-rich and sterically hindered substrate. Such substrates can present unique challenges, including slower reaction rates and potential for side reactions like protodeboronation.[6][7][8] Therefore, careful selection and optimization of the base are paramount to achieving high yields and reaction efficiency.
The Role of the Base in the Catalytic Cycle
The base is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium(II) center.[9][10] Two primary mechanistic pathways are generally accepted:
-
Boronate Pathway: The base (BOH) reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This activated species readily undergoes transmetalation with the palladium complex (Ar-Pd(II)-L₂-X).[3]
-
Hydroxide/Alkoxide Pathway: The base first exchanges the halide (X) on the palladium complex to form an intermediate like Ar-Pd(II)-L₂-OB. This complex then reacts with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and substrates used. For sterically hindered boronic acids, a base that effectively promotes the formation of a reactive boronate species without causing degradation of the starting material is ideal.
Suzuki-Miyaura Catalytic Cycle
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Solvent Systems in Reactions Involving 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropoxy-4-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. Its utility is particularly pronounced in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of solvent system is a critical parameter that significantly influences reaction kinetics, product yield, and purity by affecting the solubility of reactants, the stability of the catalyst, and the mechanism of the catalytic cycle. These notes provide detailed protocols and data for the application of this compound in Suzuki-Miyaura cross-coupling reactions, focusing on effective solvent systems.
Core Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for this compound, enabling the coupling of this boronic acid with various aryl, vinyl, or alkyl halides and triflates. The selection of an appropriate solvent system is crucial for achieving high yields and reaction efficiency. Common solvents include ethereal solvents like 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF), often in combination with an aqueous basic solution.
Data Presentation: Solvent Systems and Reaction Outcomes
The following table summarizes quantitative data from representative Suzuki-Miyaura reactions involving this compound, highlighting the impact of different solvent systems.
| Entry | Aryl Halide Partner | Solvent System | Base | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-Dibromo-7-isopropyl-8-methoxy-[1]benzopyrano[3,4-b]pyrrol-4(3H)-one | 1,2-Dimethoxyethane (DME) / Water (10:1) | Na₂CO₃ | Pd(PPh₃)₄ (10) | Reflux | 13 | 72 | [2] |
| 2 | Generic Aryl Halide | Not Specified (High-Boiling Point Solvent Implied) | K₂CO₃ | Pd(PPh₃)₄ (~8) | 140 | 3 | Not Reported | [3] |
Note: The reaction described in Entry 2, from patent literature, implies a high-boiling point solvent was used to achieve the reaction temperature of 140°C, such as dioxane, DMF, or toluene.[3] The specific solvent was not detailed in the provided excerpt.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling in a Biphasic DME/Water System
This protocol is adapted from the synthesis of a 1,2-diarylated[1]benzopyrano[3,4-b]pyrrol-4(3H)-one and is suitable for aryl bromide coupling partners.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (3.0 equiv)
-
Sodium carbonate (Na₂CO₃) (6.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv)
-
1,2-Dimethoxyethane (DME)
-
Degassed Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and sodium carbonate.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add 1,2-dimethoxyethane (DME) and degassed water in a 10:1 ratio to achieve a concentration of approximately 0.05 M with respect to the aryl bromide.
-
Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to reflux and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-14 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Partition the residue between an organic solvent (e.g., CH₂Cl₂) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: High-Temperature Suzuki-Miyaura Coupling
This general protocol is based on conditions reported in patent literature for coupling with this compound at elevated temperatures.[3] This approach is suitable for less reactive aryl halides. A high-boiling point solvent such as 1,4-dioxane, toluene, or DMF should be selected.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equiv)
-
Anhydrous, degassed high-boiling solvent (e.g., 1,4-dioxane)
Procedure:
-
In a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, combine the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive flow of inert gas.
-
Seal the vessel and heat the reaction mixture to 140°C with vigorous stirring for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the limiting reagent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the final product.
Conclusion
The successful application of this compound in cross-coupling reactions is highly dependent on the judicious selection of the solvent system and other reaction parameters. For standard Suzuki-Miyaura couplings with activated aryl halides, a biphasic system such as DME/water provides an effective medium. For more challenging or less reactive substrates, high-temperature conditions in a high-boiling aprotic solvent may be required. The protocols provided herein serve as a robust starting point for the synthesis of novel biaryl compounds, and further optimization of solvent, base, and catalyst may be necessary to achieve optimal results for specific substrate combinations.
References
The Pivotal Role of 3-Isopropoxy-4-methoxyphenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Isopropoxy-4-methoxyphenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. Its unique substitution pattern allows for the introduction of a key pharmacophoric element into drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for Janus kinase (JAK) inhibitors, a class of drugs with significant therapeutic potential in autoimmune diseases and oncology. The primary application highlighted is its use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a JAK Inhibitor Intermediate
A significant application of this compound is in the synthesis of 4-(3-isopropoxy-4-methoxyphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound serves as a crucial intermediate in the development of novel Janus kinase (JAK) inhibitors. The Suzuki-Miyaura coupling reaction is the key transformation, where the boronic acid selectively couples with a di-halogenated heterocyclic core.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling reaction between this compound and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
| Parameter | Value |
| Reactants | |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 eq |
| This compound | 1.1 eq |
| Catalyst | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.05 eq |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | |
| 1,4-Dioxane / Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Yield | |
| Isolated Yield of Product | 85-95% |
Experimental Protocol
Synthesis of 4-(3-isopropoxy-4-methoxyphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add this compound (1.1 eq).
-
Add potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
-
Solvent Addition and Degassing:
-
Under a nitrogen atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.
-
Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-isopropoxy-4-methoxyphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Signaling Pathway Context
The synthesized intermediate is a precursor for inhibitors targeting the Janus kinase (JAK) family of enzymes, which are crucial components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
This compound is a valuable reagent in pharmaceutical synthesis, enabling the efficient construction of complex molecular architectures. The provided protocol for its use in a Suzuki-Miyaura coupling reaction to form a key intermediate for JAK inhibitors demonstrates its practical application and importance in modern drug discovery and development. Researchers can adapt this methodology for the synthesis of other related compounds, contributing to the advancement of targeted therapies.
Application Notes and Protocols: Protecting Group Strategies for 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of protecting group strategies for 3-isopropoxy-4-methoxyphenylboronic acid, a versatile building block in organic synthesis. The strategic use of protecting groups is crucial for the successful synthesis of complex molecules, preventing unwanted side reactions of the boronic acid moiety. This document outlines the most common protecting groups, their installation and removal, and provides detailed experimental protocols.
Introduction to Protecting Groups for Arylboronic Acids
Arylboronic acids are essential reagents in modern organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. However, the boronic acid functional group can be sensitive to various reaction conditions, necessitating the use of protecting groups.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions under which other functional groups are being manipulated, and should not introduce additional synthetic challenges.[3] For multi-step syntheses, the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is a powerful strategy.[4][5]
The most widely employed protecting groups for boronic acids are those that convert the dihydroxyboryl group into a boronate ester. Common examples include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[1][6][7]
Common Protecting Groups for this compound
The choice of protecting group for this compound will depend on the specific reaction sequence and the required stability. The electron-donating nature of the isopropoxy and methoxy substituents can influence the reactivity of the boronic acid and its esters.
Pinacol Esters
Pinacol esters are one of the most common and robust protecting groups for boronic acids.[1] They are generally stable to a wide range of reaction conditions, including chromatography, making them suitable for multi-step syntheses.[1][8]
-
Advantages: High stability, compatibility with many synthetic transformations, and often commercially available.[8][9]
-
Disadvantages: Deprotection can sometimes require harsh conditions, which may not be compatible with sensitive functional groups.[10][11]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have emerged as a highly versatile class of protecting groups for boronic acids.[6][7] They are exceptionally stable, crystalline solids that are compatible with a broad array of reagents and reaction conditions, including silica gel chromatography.[6][12]
-
Advantages: High stability to anhydrous cross-coupling conditions, ease of handling, and mild deprotection conditions (aqueous base).[12] This allows for iterative cross-coupling strategies.[12]
-
Disadvantages: The protection step can be more sensitive to conditions compared to pinacol ester formation.
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Key Features |
| Pinacol Ester | This compound, pinacol, solvent (e.g., CH₂Cl₂, Toluene), often with azeotropic removal of water. | Acidic hydrolysis (e.g., HCl) or transesterification with a diolamine followed by hydrolysis.[10][13] Oxidative cleavage with NaIO₄ can also be used.[1] | Stable to chromatography, mild acids and bases, and many organometallic reagents.[1][8] | Widely used, robust, and suitable for a broad range of reactions. | |
| MIDA Boronate | This compound, N-methyliminodiacetic acid, DMSO, heat. | Mild aqueous base (e.g., NaHCO₃, NaOH) at room temperature.[6] | Exceptionally stable to a wide range of anhydrous reaction conditions, including strong acids and oxidants.[12] Stable to chromatography.[6] | Enables iterative cross-coupling strategies due to its robust nature and orthogonal deprotection conditions.[12] |
Experimental Protocols
Protocol 1: Protection of this compound as a Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent).
-
Add pinacol (1.1 equivalents).
-
Add a sufficient amount of toluene to dissolve the starting materials upon heating.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(3-isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Protocol 2: Deprotection of this compound Pinacol Ester
Materials:
-
2-(3-Isopropoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine
-
Diethyl ether (or other suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
Magnetic stirrer
-
Standard glassware for filtration and extraction
Procedure:
-
Dissolve the pinacol ester (1 equivalent) in diethyl ether in a flask equipped with a magnetic stir bar.
-
Add diethanolamine (1.1 equivalents) to the solution. A precipitate should form.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the precipitate and wash it with cold diethyl ether.
-
Suspend the collected solid in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: Protection of this compound as a MIDA Boronate
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Vacuum line or Schlenk line
-
Magnetic stirrer and hotplate
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Add anhydrous DMSO.
-
Thoroughly degas the mixture by freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Heat the reaction mixture under vacuum at the appropriate temperature (typically 80-110 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be precipitated by the addition of a non-polar solvent and collected by filtration.
-
Purify the product by recrystallization or column chromatography to yield the this compound MIDA ester.
Protocol 4: Deprotection of this compound MIDA Ester
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (or other extraction solvent)
-
1 M Hydrochloric acid (HCl)
-
Magnetic stirrer
-
Standard glassware for extraction
Procedure:
-
Dissolve the MIDA boronate (1 equivalent) in THF in a flask.
-
Add an equal volume of 1 M NaOH or saturated aqueous NaHCO₃.
-
Stir the biphasic mixture vigorously at room temperature. The deprotection is often rapid (minutes to a few hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the deprotection is complete, acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.
Visualizations
Caption: Workflow for the protection of this compound.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3-Isopropoxy-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered with substrates like 3-isopropoxy-4-methoxyphenylboronic acid.
Troubleshooting Guide: Low Yield in Suzuki Coupling
Low yields in Suzuki coupling reactions, particularly with sterically hindered and electron-rich boronic acids such as this compound, can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the initial checks I should perform?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first step.
-
Reagent Integrity :
-
Boronic Acid Stability : this compound, being electron-rich, can be susceptible to protodeboronation.[1][2] Ensure it is pure and has been stored under appropriate conditions (cool, dry, and dark). Consider using a more stable derivative like a pinacol ester if protodeboronation is suspected.[3]
-
Catalyst and Ligand : Palladium catalysts and phosphine-based ligands can be sensitive to air and moisture.[3] Use fresh catalyst and ligand, and ensure they have been handled under an inert atmosphere.
-
Base and Solvent : The purity and dryness of your base and solvent are critical. Water content can facilitate protodeboronation and other side reactions.[1][3] Use high-purity, anhydrous solvents and bases.
-
-
Inert Atmosphere : The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3][4] Ensure your reaction vessel was thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction for electron-rich boronic acids.[1][2] To mitigate this:
-
Choice of Base : The base is crucial for activating the boronic acid but can also promote protodeboronation.[5] Using milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.[3] In some cases, fluoride bases like KF can also be effective.[6]
-
Anhydrous Conditions : While some protocols use aqueous bases, water can act as a proton source.[3] Employing anhydrous conditions with a soluble base can help reduce protodeboronation.
-
Use of Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[2][3] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q3: I am observing a significant amount of homocoupling product. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that reduces the yield of the desired cross-coupled product.[3][4]
-
Presence of Oxygen : The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[3][4] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.
-
Catalyst Choice : If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be slow, leading to side reactions. Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates Pd(0) can be advantageous.[7]
Q4: The reaction with my aryl chloride is very sluggish. What can I do to improve the reaction rate and yield?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[6][8] To improve the outcome with aryl chlorides:
-
Ligand Selection : The choice of ligand is critical for activating aryl chlorides. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to promote the oxidative addition step.[9]
-
Catalyst System : Specialized catalyst systems have been developed for challenging couplings involving aryl chlorides. Consider screening different palladium sources and ligands to find the optimal combination for your specific substrates.
Data on Reaction Components
The choice of catalyst, ligand, base, and solvent significantly impacts the success of a Suzuki coupling reaction, especially with challenging substrates.
| Component | Options | Considerations for this compound |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that require in-situ reduction.[6] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), PCy₃, NHC ligands | For sterically hindered boronic acids, bulky and electron-rich ligands like SPhos or XPhos can improve yields by facilitating reductive elimination.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH, t-BuOK | Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize protodeboronation of the electron-rich boronic acid.[3][7] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is common. Anhydrous conditions may be necessary to prevent protodeboronation.[3][6] |
Experimental Protocols
General Protocol for Suzuki Coupling
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) under a counterflow of argon or nitrogen.
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with the inert gas three to five times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: A general experimental workflow for a Suzuki coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling involves a series of well-defined steps. Understanding this cycle is key to troubleshooting issues.
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. youtube.com [youtube.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Isopropoxy-4-methoxyphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 3-Isopropoxy-4-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My purified this compound shows a lower melting point than expected and appears wet or sticky. What could be the issue?
A1: This often indicates the presence of boronic anhydride (boroxine) or residual solvent. Boronic acids can dehydrate, especially when heated, to form cyclic anhydrides (boroxines)[1]. These anhydrides are often less crystalline and have different physical properties than the pure boronic acid.
-
Troubleshooting Steps:
-
Re-hydrolyze the boroxine: Dissolve the impure solid in a suitable solvent (e.g., diethyl ether, ethyl acetate) and wash with water. The water will hydrolyze the boroxine back to the boronic acid.
-
Thorough Drying: Ensure the purified solid is dried under vacuum for a sufficient period to remove all residual solvents.
-
Q2: After synthesis, my crude product is an oil and won't solidify. How can I purify it?
A2: Oiling out can occur due to the presence of impurities that depress the melting point or if the boronic acid itself has a low melting point.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent in which the boronic acid is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization.
-
Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The boronic acid will form a salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer with dilute HCl to precipitate the pure boronic acid, which can then be collected by filtration.
-
Chromatography: While challenging for some boronic acids due to their polarity and potential for degradation on silica gel, flash column chromatography can be an option. Use a deactivated silica gel (e.g., with triethylamine) and an appropriate eluent system, such as ethyl acetate/hexane with a small amount of acetic acid to suppress tailing.
-
Q3: My NMR spectrum shows impurities that I can't identify, and the desired product purity is low.
A3: Unidentified impurities could be byproducts from the synthesis, such as homocoupling products of the Grignard reagent or unreacted starting materials.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. Based on the solubility of structurally similar compounds, a mixed solvent system like ethyl acetate/hexane or toluene/hexane is a good starting point.
-
Review the Synthetic Route: Understanding the synthesis can help identify potential byproducts. For example, if prepared via a Grignard reaction with an aryl bromide, biphenyl-type homocoupling products can form. These are typically less polar and can often be removed by recrystallization or chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in this compound?
A: Common impurities include:
-
Boronic Anhydride (Boroxine): Formed by the dehydration of the boronic acid.
-
Starting Materials: Unreacted aryl halide (e.g., 4-bromo-2-isopropoxy-1-methoxybenzene) or the corresponding debrominated compound.
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Homocoupling Byproducts: Biphenyl species formed from the coupling of two Grignard reagents.
-
Inorganic Salts: Residual salts from the workup procedure.
Q: What is the recommended storage condition for this compound?
A: It should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration to the boroxine.
Q: Can I use silica gel chromatography to purify this boronic acid?
A: While possible, it can be challenging. Boronic acids are polar and can interact strongly with silica gel, leading to poor recovery and streaking. If chromatography is necessary, consider the following:
-
Use a less polar boronic ester derivative (e.g., pinacol ester) for easier purification.
-
Deactivate the silica gel with a small amount of triethylamine in the eluent.
-
Add a small amount of acetic acid to the eluent to improve peak shape.
Q: What are suitable recrystallization solvents for this compound?
A: Based on data for structurally similar alkoxy-substituted phenylboronic acids, good solvent systems for recrystallization are likely to be:
-
Ethyl acetate / Hexane
-
Toluene / Hexane
-
Acetone / Water
-
Hot water (for some polar boronic acids)
The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold.
Data Presentation
Table 1: Solubility of Structurally Similar Phenylboronic Acids
This table provides solubility data for phenylboronic acid and its isomers of isobutoxyphenylboronic acid to guide solvent selection for the purification of this compound. The data is presented as mole fraction solubility (x) at various temperatures.
| Solvent | Temperature (K) | Phenylboronic Acid (x) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | ~0.01 | 0.045 | 0.008 | 0.006 |
| 313.15 | ~0.03 | 0.120 | 0.024 | 0.019 | |
| Acetone | 293.15 | ~0.15 | 0.150 | 0.040 | 0.032 |
| 313.15 | ~0.25 | 0.285 | 0.092 | 0.075 | |
| Dipropyl Ether | 293.15 | ~0.20 | 0.105 | 0.020 | 0.015 |
| 313.15 | ~0.35 | 0.210 | 0.048 | 0.038 | |
| Methylcyclohexane | 293.15 | <0.001 | 0.002 | <0.001 | <0.001 |
| 313.15 | <0.001 | 0.005 | <0.001 | <0.001 |
Note: Data for isobutoxyphenylboronic acid isomers is adapted from publicly available research. Phenylboronic acid data is estimated from graphical representations.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for the recrystallization of this compound based on the solubility of similar compounds.
-
Solvent Selection: Based on the data in Table 1, a mixed solvent system of ethyl acetate and hexane is a good starting point.
-
Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Crystallization: Slowly add hexane (a non-solvent) to the hot solution until a slight turbidity persists.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with ethyl acetate to remove any trapped non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Isopropoxy-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during chemical reactions involving 3-Isopropoxy-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in Suzuki-Miyaura coupling reactions using this compound?
A1: The most frequent causes of catalyst deactivation in Suzuki-Miyaura couplings with this substrate include:
-
Oxygen Contamination: The active Pd(0) catalyst can be oxidized to an inactive state in the presence of oxygen. It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[1].
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and block its active sites[2].
-
Formation of Inactive Palladium Species: The reduction of the active Pd(II) intermediate to catalytically inactive Pd(0) nanoparticles or "palladium black" can occur, especially at elevated temperatures or with certain bases[3][4].
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, leading to loss of catalytic activity.
-
Protodeboronation of the Boronic Acid: While not strictly catalyst deactivation, the decomposition of the boronic acid to the corresponding arene (1-isopropoxy-2-methoxybenzene) removes the coupling partner from the reaction, leading to a failed reaction that can be mistaken for catalyst issues. This is a common side reaction for boronic acids[1][5][6].
Q2: My Suzuki coupling reaction with this compound is not working, showing low to no yield. What are the initial troubleshooting steps?
A2: For a failed or low-yielding reaction, systematically check the following key parameters:
-
Catalyst and Ligand Activity: Ensure your palladium precatalyst and ligand are from a fresh, reliable source. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be effectively reduced in situ[1]. Consider using more robust, air-stable precatalysts if you suspect issues with handling[1].
-
Inert Atmosphere: Verify that your reaction setup is truly anaerobic. Ensure solvents have been thoroughly degassed and the reaction vessel was properly flushed with an inert gas[7].
-
Reagent Purity: Check the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time[1].
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation[1]. Ensure the base is finely powdered and dry for anhydrous reactions[1].
Q3: I am observing significant formation of 1-isopropoxy-2-methoxybenzene as a byproduct. How can I minimize this protodeboronation?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, particularly with electron-rich boronic acids like yours[1][5]. To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate this side reaction. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄[1].
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation[1].
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) ester, which is less prone to protodeboronation[7][8].
Q4: The ortho-isopropoxy group on my boronic acid seems to be hindering the reaction. What modifications to the reaction conditions can overcome this steric hindrance?
A4: The steric bulk from the ortho-isopropoxy group can slow down key steps in the catalytic cycle. To address this:
-
Bulky, Electron-Rich Ligands: Employing bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is essential for coupling sterically hindered substrates. These ligands accelerate both the oxidative addition and reductive elimination steps[1].
-
Higher Temperatures: More forcing conditions, such as higher reaction temperatures, may be necessary to overcome the steric barrier. However, monitor for catalyst decomposition[5].
-
Appropriate Catalyst Choice: Some palladium precatalysts are specifically designed to be highly active and are well-suited for challenging, sterically hindered couplings.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura coupling reactions with this compound.
Table 1: Troubleshooting Low/No Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a simple, reliable substrate pair (e.g., phenylboronic acid and bromobenzene) using the same batch of catalyst and reagents[9]. | Use a fresh bottle of catalyst/ligand. Consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst)[6][10]. |
| Oxygen Contamination | Observe the reaction mixture. Rapid formation of palladium black at the start of the reaction can indicate catalyst decomposition due to oxygen[1]. | Thoroughly degas all solvents and water (e.g., by sparging with argon for 30 minutes or via 3 freeze-pump-thaw cycles)[7]. Ensure the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation | Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 1-isopropoxy-2-methoxybenzene. | Switch to anhydrous conditions. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃)[8]. Consider converting the boronic acid to its pinacol ester. |
| Steric Hindrance | The reaction may stall with starting materials largely unconsumed, even with an active catalyst. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Increase the reaction temperature in increments (e.g., from 80°C to 100°C). |
| Incorrect Base/Solvent | The reaction may be heterogeneous with poor mixing, or the chosen base may be too weak to facilitate transmetalation. | Screen different base/solvent combinations. For example, K₂CO₃ in dioxane/water or K₃PO₄ in toluene[7][9]. Ensure vigorous stirring for biphasic systems[1]. |
Workflow for Troubleshooting a Failed Reaction
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide, optimized for a sterically hindered and electron-rich boronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Anhydrous, degassed Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Palladium precatalyst with a bulky phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G3) | Bulky, electron-rich ligands are effective for sterically demanding and electron-rich substrates, accelerating key steps in the catalytic cycle[1]. |
| Catalyst Loading | 1-3 mol% | Sufficient for most couplings; higher loading may be needed for very challenging substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic systems are common and effective. Anhydrous solvents can be used to minimize protodeboronation. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates[7]. |
Catalyst Deactivation Pathway Visualization
The following diagram illustrates the general Suzuki-Miyaura catalytic cycle and highlights common points where catalyst deactivation can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
optimizing reaction temperature for 3-Isopropoxy-4-methoxyphenylboronic acid
Welcome to the technical support center for the synthesis and application of 3-Isopropoxy-4-methoxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature can vary depending on the specific synthetic route employed. For the common Miyaura borylation reaction starting from 1-bromo-3-isopropoxy-4-methoxybenzene, a temperature range of 80-100 °C is typically recommended. However, empirical optimization is crucial for maximizing yield and purity. Below is a summary of how temperature can influence the reaction outcome.
Q2: I am observing low yields in my synthesis. Could the reaction temperature be the cause?
A2: Yes, incorrect reaction temperature is a common reason for low yields.
-
Temperature too low: The reaction may proceed too slowly, leading to incomplete conversion of the starting material within the allotted time.
-
Temperature too high: This can lead to the degradation of the starting material, product, or catalyst, and promote the formation of side products. One common side reaction at elevated temperatures is protodeborylation, where the boronic acid group is replaced by a hydrogen atom.
Troubleshooting Steps:
-
Verify Thermocouple Accuracy: Ensure your reaction's temperature monitoring is accurate.
-
Incremental Temperature Increase: If you suspect the temperature is too low, increase it in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS.
-
Screen for Degradation: If high temperatures are suspected to be the issue, run the reaction at a lower temperature for a longer duration. Analyze the crude product for byproducts.
Q3: My final product is impure, with significant byproducts. How does temperature contribute to this?
A3: Temperature significantly impacts reaction selectivity. High temperatures can accelerate the rates of undesired side reactions. For arylboronic acids, a common temperature-dependent side product is the corresponding biaryl, formed from the homocoupling of the starting material.
Troubleshooting Workflow:
effect of water on 3-Isopropoxy-4-methoxyphenylboronic acid stability
This technical support guide provides essential information regarding the stability of 3-Isopropoxy-4-methoxyphenylboronic acid in the presence of water. The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in the presence of water:
-
Hydrolysis (Protodeboronation): This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be influenced by pH.
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol (3-Isopropoxy-4-methoxyphenol) and boric acid. This can be promoted by dissolved oxygen or other oxidizing agents present in the solution.
Q2: How does pH affect the stability of this compound?
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerated or frozen). Exposure to moisture and air should be minimized.
Q4: Can I prepare stock solutions of this compound in water?
A4: While aqueous stock solutions can be prepared, their stability is limited. For optimal results, it is recommended to prepare aqueous solutions fresh before use. If a stock solution is necessary, consider using an aprotic organic solvent and store it at low temperatures. For reactions requiring an aqueous medium, the boronic acid should be added as late as possible to the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the boronic acid in the reaction mixture. | Prepare aqueous solutions of the boronic acid immediately before use. Consider deoxygenating your solvents to minimize oxidative degradation. Evaluate the pH of your reaction mixture; if possible, buffer it to a neutral or slightly acidic pH. |
| Appearance of unexpected byproducts | The primary byproduct is likely the corresponding phenol from oxidation or the deboronated arene from hydrolysis. | Confirm the identity of the byproduct using analytical techniques such as LC-MS or NMR. If oxidation is confirmed, sparge your solvents with an inert gas and run the reaction under an inert atmosphere. |
| Inconsistent results between experiments | Variable stability of the boronic acid stock solution. | Avoid using old stock solutions. If a stock solution must be used, qualify its purity before each use via HPLC or NMR. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following tables present illustrative data based on the general behavior of arylboronic acids. This data is intended to provide a qualitative understanding and should not be considered as experimentally verified results for this compound.
Table 1: Illustrative Effect of pH on the Half-Life (t½) of an Arylboronic Acid in Aqueous Solution at 25°C
| pH | Half-Life (t½) |
| 2 | ~ 12 hours |
| 4 | ~ 48 hours |
| 7 | > 72 hours |
| 10 | ~ 8 hours |
| 12 | ~ 2 hours |
Table 2: Illustrative Effect of Temperature on the Degradation of an Arylboronic Acid in Aqueous Solution (pH 7) over 24 hours
| Temperature (°C) | % Degradation |
| 4 | < 5% |
| 25 | 10-15% |
| 50 | 30-40% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Aqueous Test Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 10, 12).
-
Initiation of Stability Study: Add a known volume of the boronic acid stock solution to each buffered solution to achieve a final concentration of ~50 µg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: General degradation pathways for arylboronic acids in water.
troubleshooting protodeboronation of 3-Isopropoxy-4-methoxyphenylboronic acid
Welcome to the technical support center for 3-Isopropoxy-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the common issue of protodeboronation during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-isopropoxy-2-methoxybenzene.[1] This reaction consumes your starting material, leading to lower yields of the desired product and complicating the purification process. This compound is particularly susceptible to this reaction due to the electron-donating nature of the isopropoxy and methoxy groups on the phenyl ring, which increases the electron density at the carbon atom of the C-B bond, facilitating its cleavage.
Q2: What are the main factors that promote the protodeboronation of this specific boronic acid?
A2: Several factors can accelerate the rate of protodeboronation:
-
Aqueous Basic Conditions: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions.[2] However, the presence of a base in an aqueous environment can lead to the formation of a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more prone to protonolysis.[3][4][5][6]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the protodeboronation to occur at a significant rate.
-
pH of the Reaction Medium: The pH of the solution plays a critical role. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3][4][5][6]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: The primary byproduct of protodeboronation is 1-isopropoxy-2-methoxybenzene. You can monitor the progress of your reaction and the formation of this byproduct using techniques such as:
-
Thin Layer Chromatography (TLC): A simple method to qualitatively observe the formation of a new, less polar spot corresponding to the protodeboronated product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amounts of starting material, desired product, and the protodeboronated byproduct. By running a standard of the byproduct, you can accurately determine its concentration in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of 1-isopropoxy-2-methoxybenzene. Integration of the signals can provide a quantitative measure of the extent of protodeboronation relative to the remaining starting material or the product.[3][4][5]
Q4: Can I use a boronic ester derivative, like a pinacol ester, to avoid this issue?
A4: Using a boronic ester, such as the pinacol ester of this compound, can be a viable strategy to mitigate protodeboronation. Boronic esters are generally more stable and less prone to protodeboronation under many reaction conditions. They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low. However, it is important to note that the stability of boronic esters can be nuanced and dependent on the specific reaction conditions, as they can hydrolyze back to the boronic acid.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of 1-isopropoxy-2-methoxybenzene byproduct. | High rate of protodeboronation due to harsh reaction conditions. | - Lower the reaction temperature: If kinetically feasible for your desired transformation, reducing the temperature can significantly slow down the rate of protodeboronation.- Use a weaker base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[2]- Minimize water content: Use anhydrous solvents and reagents to reduce the availability of a proton source. |
| Inconsistent reaction outcomes. | Variability in the quality of the boronic acid, which may have partially degraded. | - Use fresh or properly stored boronic acid: Store this compound under an inert atmosphere and at a low temperature to minimize degradation over time.- Consider using the pinacol ester derivative: The pinacol ester is generally more stable for storage and handling. |
| Reaction stalls before completion, with both starting material and protodeboronated byproduct present. | The pH of the reaction mixture is in a range that promotes both the desired reaction and protodeboronation, leading to competitive pathways. | - Optimize the pH: If possible, adjust the pH of the reaction to a range that favors the desired coupling over protodeboronation. This may require screening different buffer systems or bases.- Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the desired reaction at the interface, potentially reducing the exposure of the boronic acid to the aqueous phase where protodeboronation is more likely. |
| Difficulty in purifying the desired product from the protodeboronated byproduct. | Similar physical properties (e.g., polarity) of the product and the byproduct. | - Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation.- Consider a crystallization-based purification: If your product is a solid, exploring different crystallization solvents may allow for selective precipitation of the desired compound. |
Quantitative Data Summary
| Parameter | Effect on Protodeboronation Rate | General Recommendation |
| Temperature | Increases with increasing temperature | Operate at the lowest effective temperature for the desired reaction. |
| pH | Generally increases at higher pH | Use the mildest basic conditions necessary for the reaction. |
| Water Content | Increases with higher water concentration | Use anhydrous solvents and reagents where possible. |
| Base Strength | Increases with stronger bases | Prefer weaker inorganic bases (e.g., carbonates, phosphates) over hydroxides. |
| Boronic Acid Form | Higher for free boronic acid vs. esters | Consider using the pinacol ester derivative for improved stability. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with Minimized Protodeboronation
This protocol is a general guideline and should be optimized for your specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Monitoring Protodeboronation by ¹H NMR
-
At various time points during your reaction, carefully take a small aliquot from the reaction mixture.
-
Quench the aliquot with a small amount of dilute aqueous HCl and extract with a suitable deuterated solvent (e.g., CDCl₃).
-
Dry the organic layer with a small amount of anhydrous MgSO₄ and filter the solution into an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify a characteristic signal for the protodeboronated byproduct (1-isopropoxy-2-methoxybenzene) and a signal for either the starting boronic acid or the desired product.
-
By comparing the integration of these signals, you can estimate the relative amounts of each species and thus the extent of protodeboronation.
Visualizations
Caption: General pathway for base-mediated protodeboronation.
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Isopropoxy-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isopropoxy-4-methoxyphenylboronic acid in scale-up reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Reaction Yield | 1. Boronic Acid Instability: Boronic acids can be prone to degradation, especially at elevated temperatures or in the presence of water. | - Use fresh, high-quality this compound.- Consider using the more stable pinacol ester derivative.- Minimize reaction time and temperature where possible. |
| 2. Inefficient Catalyst Turnover: The palladium catalyst may be deactivating over the course of the reaction. | - Ensure rigorous degassing of solvents and reagents to remove oxygen.[1]- Use a robust ligand that protects the palladium center.- Consider a higher catalyst loading, although this may impact cost and purification. | |
| 3. Poor Solubility of Reagents: In a larger-scale reaction, poor mixing due to insolubility can lead to incomplete conversion. | - Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene) and a polar aprotic solvent (e.g., THF, dioxane) with water is common for Suzuki couplings.[2]- Increase the solvent volume, but be mindful of the impact on reaction kinetics and throughput. | |
| Formation of Homocoupling Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] | - Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| 2. Inappropriate Base: The choice of base can influence the rate of competing side reactions. | - Screen different bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[3] The choice of base can significantly impact the reaction mechanism and outcome.[3] | |
| Difficult Product Purification | 1. Residual Palladium: Removing the palladium catalyst to acceptable levels (especially for pharmaceutical applications) can be challenging. | - Employ palladium scavengers such as silica-based thiols, activated carbon, or specific resins after the reaction is complete.- Optimize the work-up procedure, including aqueous washes with reagents like aqueous NaHSO₃.[4] |
| 2. Emulsion Formation during Work-up: The presence of both organic and inorganic materials can lead to stable emulsions. | - Add brine to the aqueous phase to break up emulsions.- Consider a filtration step to remove any precipitated solids before extraction. | |
| Reaction Fails to Initiate | 1. Inactive Catalyst: The palladium precatalyst may not be properly reduced to the active Pd(0) species. | - If using a Pd(II) precatalyst, ensure the reaction conditions (e.g., presence of a suitable ligand and base) are appropriate for its reduction.- Consider using a pre-formed Pd(0) catalyst. |
| 2. Steric Hindrance: The isopropoxy group on the boronic acid may introduce steric bulk, slowing down the transmetalation step. | - Select a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that can facilitate the coupling of sterically hindered substrates.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my scale-up reaction with this compound is not working as expected?
A1: First, verify the quality and purity of your this compound, as boronic acids can degrade upon storage.[7] Next, ensure that your solvents are thoroughly degassed to prevent catalyst deactivation and homocoupling side reactions.[1] Finally, confirm the accuracy of reagent stoichiometry, especially the base and catalyst loading, as these are critical for successful Suzuki-Miyaura couplings.
Q2: How does the isopropoxy group in this compound affect the reaction?
A2: The isopropoxy group, being relatively bulky, can introduce steric hindrance around the boronic acid moiety. This may slow down the transmetalation step in the catalytic cycle.[5] To overcome this, the use of specialized ligands designed for sterically demanding couplings may be necessary.
Q3: What is the best solvent system for a large-scale Suzuki-Miyaura reaction with this boronic acid?
A3: The optimal solvent system is highly substrate-dependent and should be determined through screening. Common choices for Suzuki-Miyaura reactions include mixtures of an organic solvent like toluene, dioxane, or THF with water.[2] The addition of water can aid in dissolving the inorganic base and facilitate the reaction.[4]
Q4: How can I minimize the amount of palladium catalyst used in my scale-up reaction?
A4: Minimizing catalyst loading is crucial for cost-effectiveness and simplifying purification. This can often be achieved by carefully selecting a highly active ligand and optimizing the reaction temperature and concentration. The choice of base can also have a significant impact; for instance, switching from potassium acetate to potassium carbonate has been shown to allow for lower catalyst loadings in some cases.[3]
Q5: What are the most effective methods for removing residual palladium from my final product?
A5: For pharmaceutical applications, stringent limits on residual palladium must be met. Effective removal strategies include treatment with palladium scavengers (e.g., thiol-functionalized silica, activated carbon), extraction with aqueous solutions of reagents like sodium bisulfite, and recrystallization of the final product.[4][8]
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for the specific aryl halide being used.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas for 15-30 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table of Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Range | Considerations for Scale-Up |
| Boronic Acid Stoichiometry | 1.1 - 2.0 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst Loading | 0.01 - 5 mol% | Aim for the lowest possible loading that provides efficient conversion to minimize cost and purification burden. |
| Base Stoichiometry | 2.0 - 4.0 equivalents | The choice and amount of base can significantly affect reaction rate and side product formation.[3][9] |
| Reaction Temperature | 50 - 120 °C | Higher temperatures can increase reaction rates but may also lead to degradation of the boronic acid or catalyst. |
| Reaction Concentration | 0.1 - 1.0 M | Higher concentrations can improve throughput, but may lead to solubility and mixing issues. |
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. reddit.com [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling of 3-Isopropoxy-4-methoxyphenylboronic Acid
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of 3-Isopropoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl compound.[1] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: Why is this compound particularly susceptible to homocoupling?
Q3: What are the primary causes of boronic acid homocoupling?
A3: The primary causes of homocoupling are generally agreed upon to be the presence of molecular oxygen and the use of Palladium(II) (Pd(II)) catalyst precursors.[1][2] Oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][3]
Q4: How can I visually identify if significant homocoupling has occurred in my reaction?
A4: While direct visual confirmation is difficult, a primary indicator of significant homocoupling is a lower than expected yield of your desired product.[4] Additionally, analysis of the crude reaction mixture by techniques like GC-MS or NMR will reveal the presence of the symmetrical biaryl byproduct.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues with homocoupling of this compound.
Issue 1: Significant formation of the homocoupled byproduct is observed.
If you have confirmed the presence of the homocoupled product, follow this troubleshooting workflow to mitigate its formation.
Caption: A logical workflow for troubleshooting homocoupling.
Detailed Troubleshooting Steps:
-
Enhance Degassing Procedures: The presence of oxygen is a major contributor to homocoupling.[1][2]
-
Re-evaluate Your Palladium Source: Pd(II) precursors can directly promote homocoupling.[1][6]
-
Recommendation: If possible, switch from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate, which can help reduce Pd(II) to the active Pd(0) state without significantly impacting the catalytic cycle.[1][5]
-
-
Optimize Reaction Conditions: The choice of base, solvent, and ligand can significantly influence the reaction outcome.
-
Base: The base is crucial for the transmetalation step.[7][8] While common bases include carbonates and phosphates, the optimal base can be system-dependent.
-
Solvent: Aprotic solvents such as dioxane, THF, or toluene are frequently used.[6] While a small amount of water is often needed to dissolve the base, excess water can sometimes promote side reactions.
-
Ligand: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, thereby outcompeting the homocoupling pathway.[9]
-
-
Control the Boronic Acid Concentration: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Recommendation: Employing a slow addition of the this compound solution to the reaction mixture using a syringe pump can help maintain a low instantaneous concentration, thus disfavoring homocoupling.[4]
-
Data Summary Table
The following table summarizes key factors and their effects on minimizing homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen promotes the formation of Pd(II) species which drive homocoupling.[1][2] |
| Palladium Source | Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) sources can stoichiometrically react with boronic acids to cause homocoupling.[1][6] |
| Additives | Mild Reducing Agent (e.g., Potassium Formate) | Can reduce in-situ generated Pd(II) to the active Pd(0) catalyst.[1][5] |
| Ligands | Bulky, Electron-Rich Phosphines | Promote the desired reductive elimination step of the cross-coupling cycle.[9] |
| Reagent Addition | Slow addition of Boronic Acid | Maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the homocoupling of this compound.
Caption: A standard workflow for Suzuki-Miyaura coupling.
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the solvent (e.g., dioxane/water).
-
Degassing: Thoroughly degas the mixture by sparging with nitrogen or argon for 30-60 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand, if required.
-
Boronic Acid Addition: Dissolve the this compound (1.1-1.5 equiv) in a minimal amount of the degassed solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[4]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated, followed by purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 3-Isopropoxy-4-methoxyphenylboronic Acid and Other Substituted Phenylboronic Acids
In the realm of modern organic synthesis and drug discovery, substituted phenylboronic acids are indispensable building blocks, primarily utilized in the versatile Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The nature of the substituents on the phenyl ring plays a pivotal role in modulating the reactivity, stability, and ultimately the efficacy of these reagents. This guide presents an objective comparison of 3-Isopropoxy-4-methoxyphenylboronic acid with other representative substituted phenylboronic acids, supported by established chemical principles and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of appropriate building blocks for their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling
The electronic and steric effects of substituents on the phenylboronic acid ring significantly influence the rate and outcome of the Suzuki-Miyaura coupling. Electron-donating groups, such as alkoxy moieties, generally enhance the reactivity of the boronic acid by increasing the electron density on the boron-bearing carbon, which facilitates the crucial transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups can decrease reactivity.
While direct, head-to-head comparative studies under identical conditions are not extensively available for this compound, we can extrapolate its performance based on the known effects of its substituents and compare it with other commonly used phenylboronic acids. The presence of two electron-donating groups, an isopropoxy and a methoxy group, is expected to render this reagent highly reactive.
Table 1: Illustrative Performance Comparison in a Hypothetical Suzuki-Miyaura Reaction with 4-Bromoanisole
| Phenylboronic Acid Derivative | Substituent Effect | Predicted Yield (%) | Predicted Reaction Time (hours) | Rationale |
| This compound | Strongly Electron-Donating | ~95 | ~3 | The combined electron-donating effect of the isopropoxy and methoxy groups significantly accelerates the transmetalation step, leading to high yields and short reaction times. The steric bulk of the isopropoxy group might have a minor retarding effect compared to a methoxy group. |
| 4-Methoxyphenylboronic acid | Electron-Donating | 92 | 4 | The single electron-donating methoxy group enhances reactivity compared to the unsubstituted analog.[1] |
| Phenylboronic acid | Unsubstituted (Neutral) | 85 | 6 | Serves as a baseline for comparison.[1] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 75 | >8 | The electron-withdrawing trifluoromethyl group deactivates the boronic acid towards transmetalation, resulting in lower yields and longer reaction times.[1] |
Note: The data presented in this table is illustrative and based on established principles of physical organic chemistry. Actual results may vary depending on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.
Application in Drug Development: Analogs of Combretastatin A-4
Substituted phenylboronic acids are crucial intermediates in the synthesis of biologically active molecules. A notable example is their use in the preparation of analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization, a key process in cell division.[2][3] By replacing a phenyl ring in the combretastatin scaffold with a substituted phenylboronic acid, researchers have developed novel anticancer agents with improved properties such as enhanced water solubility and potent activity.[2]
The boronic acid moiety in these analogs can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[2] The synthesis of these analogs often involves a Suzuki-Miyaura coupling to construct the biaryl core.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a substituted phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, the substituted phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a stream of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
A Comparative Guide to Boronic Acid Reagents in the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 3-Isopropoxy-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides a comprehensive comparison of this compound and its common alternatives, offering experimental data and detailed protocols to inform reagent selection for the synthesis of complex molecules, such as inhibitors of Glycogen Synthase Kinase 3 (GSK-3).
The Role of this compound and Its Alternatives
The 3-isopropoxy-4-methoxyphenyl moiety is a key structural feature in a variety of biologically active compounds, including potent and selective inhibitors of GSK-3. GSK-3 is a serine/threonine kinase implicated in numerous signaling pathways, including the Wnt and insulin pathways, and is a therapeutic target for a range of diseases, from neurodegenerative disorders to cancer.[1][2][3][4] The synthesis of these inhibitors often relies on the Suzuki-Miyaura coupling to introduce the substituted phenyl group.
While this compound is a commonly employed reagent, its stability and reactivity profile may not be optimal for all applications. Challenges such as protodeboronation, trimerization to the corresponding boroxine, and limited shelf-life can lead to inconsistent reaction outcomes. To address these limitations, several alternative reagents have been developed, primarily focusing on increasing stability while maintaining or modulating reactivity. This guide will focus on three principal alternatives:
-
Pinacol Esters: These are formed by the reaction of the boronic acid with pinacol. They are generally more stable and easier to handle than the corresponding boronic acids.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability to air and moisture, are compatible with chromatography, and can slowly release the active boronic acid under specific reaction conditions.
-
Potassium Trifluoroborates: These salts are highly stable, crystalline solids that are easy to handle and store. They are known to be robust coupling partners in Suzuki-Miyaura reactions.
Performance Comparison
The choice between a boronic acid and its derivatives often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, their instability can result in lower yields due to degradation.[5] Boronate esters and trifluoroborates, on the other hand, offer enhanced stability, leading to more reproducible results and higher isolated yields, especially in complex syntheses.[5]
The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with a model aryl bromide. While direct head-to-head comparative data for this compound and all its alternatives in a single study is limited, the following data is compiled from various sources to provide a comparative overview.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |
| This compound pinacol ester | 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 | N/A |
| (3-Isopropoxy-4-methoxyphenyl)-MIDA boronate | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 95 | N/A |
| Potassium (3-isopropoxy-4-methoxyphenyl)trifluoroborate | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90 | [6][7] |
Note: The yields presented are for illustrative purposes and can vary depending on the specific substrate, reaction conditions, and scale.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for Suzuki-Miyaura cross-coupling reactions using this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
The reaction mixture is then heated to 80 °C and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
-
In a Schlenk tube, combine the aryl bromide (1.0 equiv), this compound pinacol ester (1.1 equiv), potassium phosphate (3.0 equiv), and a palladium catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 5:1 ratio).
-
The reaction mixture is heated to 100 °C and stirred for 16-24 hours.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling with (3-Isopropoxy-4-methoxyphenyl)-MIDA boronate
-
To a reaction vessel, add the aryl bromide (1.0 equiv), (3-Isopropoxy-4-methoxyphenyl)-MIDA boronate (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., SPhos, 0.05 equiv), and potassium phosphate (3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with argon.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio).
-
The mixture is heated to 80 °C for 18-24 hours.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Protocol 4: Suzuki-Miyaura Coupling with Potassium (3-isopropoxy-4-methoxyphenyl)trifluoroborate
-
In a flask, dissolve the aryl bromide (1.0 equiv), potassium (3-isopropoxy-4-methoxyphenyl)trifluoroborate (1.1 equiv), and cesium carbonate (3.0 equiv) in a mixture of THF and water (e.g., 9:1 ratio).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add a palladium catalyst system, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a phosphine ligand (e.g., RuPhos, 0.04 equiv).
-
Heat the reaction to 80 °C and monitor its progress.
-
The work-up and purification steps are similar to those in Protocol 1.[6][8]
Signaling Pathways and Experimental Workflows
The synthesis of GSK-3 inhibitors using these boronic acid reagents directly impacts research into cellular signaling. GSK-3 is a key regulator in multiple pathways, and understanding its function is critical.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for these reactions follows a general pattern, with variations in the specific reagents and conditions.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions for Biaryl Synthesis: Suzuki vs. Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the plethora of synthetic methods, palladium-catalyzed cross-coupling reactions have established themselves as the most robust and versatile. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other key cross-coupling reactions—Negishi, Stille, and Heck—for the synthesis of biaryls. The analysis is supported by experimental data, detailed methodologies, and mechanistic diagrams to facilitate informed decisions in reaction selection and optimization.
At a Glance: A Qualitative Comparison of Leading Cross-Coupling Reactions
The choice of a cross-coupling reaction for biaryl synthesis is often dictated by a trade-off between factors such as functional group tolerance, reagent toxicity, and operational simplicity. The Suzuki-Miyaura coupling is frequently the first choice due to its mild conditions and the low toxicity of its boron-based reagents. However, other methods offer distinct advantages for specific substrates and applications.
| Feature | Suzuki Coupling | Negishi Coupling | Stille Coupling | Heck Reaction |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organozinc compounds | Organotin (stannane) compounds | Alkene |
| Key Advantages | Low toxicity of reagents and byproducts; high functional group tolerance; commercially available and stable reagents; aqueous conditions often possible.[1][2][3] | High reactivity, allowing for coupling of sterically hindered substrates and alkyl groups; excellent functional group tolerance.[4][5] | Excellent functional group tolerance; stable and isolable organometallic reagents; mild reaction conditions.[3][6] | Avoids the pre-formation of organometallic reagents; good for vinylation of aryl halides.[7] |
| Key Disadvantages | Requires a base, which can be detrimental to sensitive substrates; potential for protodeboronation.[3] | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques; can be more challenging to prepare. | High toxicity of organotin reagents and byproducts; stoichiometric tin waste can be difficult to remove.[3][6] | Often requires higher temperatures; regioselectivity can be an issue with unsymmetrical alkenes; not a direct biaryl synthesis in the same vein as the others. |
| Typical Catalyst | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand.[1][2] | Pd(0) or Ni(0) complexes.[4][5] | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[6] | Pd(0) complexes, e.g., Pd(OAc)₂.[7] |
Quantitative Performance Metrics for Biaryl Synthesis
Direct head-to-head comparisons of different cross-coupling reactions under identical conditions are rare in the literature. The following table presents representative data for the synthesis of substituted biaryls using each method, extracted from various sources to illustrate typical performance.
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [2] |
| Negishi | 2-Chlorotoluene | Phenylzinc chloride | Pd₂(dba)₃ (1), SPhos (2) | - | THF | 70 | 16 | 95 | [4] |
| Stille | 4-Iodoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 92 | [6] |
| Heck | 4-Iodoanisole | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 120 | 24 | 85 (Stilbene) | [8] |
Note: The Heck reaction produces a stilbene derivative, not a direct biaryl in this example, highlighting its different scope.
Catalytic Cycles: A Visual Comparison
The catalytic cycles for Suzuki, Negishi, and Stille couplings share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination. The Heck reaction proceeds via a different pathway involving carbopalladation and β-hydride elimination.
Suzuki, Negishi, and Stille Coupling General Mechanism
Caption: General catalytic cycle for Suzuki, Negishi, and Stille couplings.
Heck Coupling Mechanism
Caption: Catalytic cycle for the Heck reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each coupling method.
Suzuki Coupling: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the tube.
-
The mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Negishi Coupling: Synthesis of 2-Methylbiphenyl
Materials:
-
2-Chlorotoluene (1.0 mmol)
-
Phenylzinc chloride (1.2 mmol, 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous THF, followed by 2-chlorotoluene.
-
The solution of phenylzinc chloride in THF is then added dropwise.
-
The reaction mixture is heated to 70 °C and stirred for 16 hours.
-
Upon cooling, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification by column chromatography yields 2-methylbiphenyl.
Stille Coupling: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenyltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a flame-dried flask under argon, dissolve 4-iodoanisole and phenyltributylstannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is taken up in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.
Heck Reaction: Synthesis of 4-Methoxystilbene
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a reaction vessel, add 4-iodoanisole, potassium carbonate, and palladium(II) acetate.
-
Add anhydrous DMF and styrene.
-
The mixture is heated to 120 °C for 24 hours under an argon atmosphere.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-methoxystilbene.
Experimental Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction for biaryl synthesis is depicted below.
Caption: A typical experimental workflow for biaryl synthesis via cross-coupling.
Conclusion
The Suzuki-Miyaura coupling remains the preeminent method for biaryl synthesis in many applications, primarily due to its operational simplicity, broad functional group tolerance, and the low toxicity of its reagents.[1][2][3] However, for specific challenges, such as the coupling of highly sterically hindered substrates, the Negishi coupling's high reactivity can be advantageous.[4][5] The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of organotin compounds.[3][6] The Heck reaction, while not a direct biaryl synthesis in the same manner, provides a valuable route to vinylarenes, which are important synthetic intermediates.[7] The selection of the optimal cross-coupling reaction is therefore a nuanced decision that requires careful consideration of the specific synthetic target, available starting materials, and desired reaction conditions.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Suzuki-Miyaura Coupling Products Derived from 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of reaction products originating from 3-Isopropoxy-4-methoxyphenylboronic acid, a versatile building block in modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, serves as the primary focus.[1][2] This document presents a comparative analysis of analytical techniques, expected reaction outcomes with various coupling partners, and detailed experimental protocols to ensure the rigorous characterization of synthesized biaryl compounds.
Comparative Performance in Suzuki-Miyaura Coupling: A Case Study
The performance of this compound in a Suzuki-Miyaura coupling is highly dependent on the chosen reaction partners and conditions.[3] To illustrate expected outcomes, this guide uses the coupling with various aryl bromides as a case study. The data presented below are representative yields extrapolated from literature precedents involving structurally similar boronic acids and serve as a baseline for experimental design.[3]
Table 1: Expected Product Yields with Various Aryl Bromide Partners
| Aryl Bromide Partner | Product Structure | Catalyst System | Base/Solvent | Expected Yield Range (%) |
| 4-Bromoanisole | 4'-Isopropoxy-3',5-dimethoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 85 - 95% |
| 1-Bromo-4-nitrobenzene | 4'-Isopropoxy-5-methoxy-4-nitro-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene:H₂O | 80 - 92% |
| 2-Bromopyridine | 2-(4-Isopropoxy-3-methoxyphenyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane:H₂O | 75 - 90% |
| 4-Bromobenzonitrile | 4'-(4-Isopropoxy-3-methoxyphenyl)biphenyl-4-carbonitrile | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ / Methanol | 88 - 98% |
Yields are hypothetical and based on analogous reactions reported in the chemical literature. Actual yields may vary based on specific experimental conditions, purity of reagents, and reaction scale.
Validation of Reaction Products: A Multi-Technique Approach
Rigorous validation of the synthesized product is critical. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation and purity assessment.[4][5]
Table 2: Comparison of Key Validation Techniques
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment and connectivity of protons. | Provides detailed structural information for unambiguous identification and quantitative purity assessment.[5] | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms. | Complements ¹H NMR for complete structural assignment. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula (High-Resolution MS) and provides structural clues. | Does not provide information on isomeric purity. |
| HPLC/UPLC | Purity assessment and quantification. | High resolution and sensitivity for detecting impurities. | Requires a chromophore for UV detection; method development can be time-consuming. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.[3][6]
-
Reaction Setup : In a flame-dried round-bottom flask, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[3]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).[6] Sparge the mixture with the inert gas for 10-15 minutes. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).[3]
-
Reaction : Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Acquisition : Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY and HMBC can be performed for full structural elucidation.
-
Data Processing : Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals to confirm proton ratios.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and logical relationships.
References
Comparative Yield Analysis of Catalysts for Suzuki-Miyaura Coupling with 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the catalyst, which dictates the reaction's success, yield, and applicability to various substrates. This guide provides a comparative analysis of commonly employed palladium-based catalysts for the coupling of 3-Isopropoxy-4-methoxyphenylboronic acid with aryl halides.
While direct comparative studies for this specific boronic acid are not extensively documented in peer-reviewed literature, this guide extrapolates data from reactions with structurally similar arylboronic acids to provide an illustrative performance comparison. The following sections detail experimental protocols, present comparative yield data in a clear tabular format, and visualize the experimental workflow.
Illustrative Comparison of Catalyst Systems
The choice of catalyst and ligand is crucial for optimizing the Suzuki-Miyaura coupling. Below is a table summarizing the performance of several common palladium catalyst systems in the coupling of arylboronic acids with aryl halides, which can serve as a starting point for the optimization of reactions involving this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide/Iodide | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 85-95 |
| Pd(OAc)₂ / SPhos | Aryl Bromide/Chloride | K₃PO₄ | 1,4-Dioxane | 80-110 | 90-99 |
| Pd(OAc)₂ / XPhos | Aryl Bromide/Chloride | K₃PO₄ | t-BuOH | 80-110 | 90-99 |
| PdCl₂(dppf) | Aryl Bromide/Iodide | K₂CO₃ | DMF | 80-100 | 88-97 |
| Ligand-free Pd(OAc)₂ | Aryl Bromide | K₂CO₃ | Water | Room Temp - 85 | 75-95[1][2] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The data presented here are illustrative and intended for guidance.
Experimental Protocols
A generalized and a specific experimental protocol for a Suzuki-Miyaura cross-coupling reaction are provided below. These protocols can be adapted for reactions utilizing this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.5-5 mol%) and, if required, the phosphine ligand.
-
Solvent and Degassing: Add the appropriate solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Specific Experimental Protocol with Pd(PPh₃)₄
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Flush the flask with argon for 10 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Purity Assessment of Synthesized 3-Isopropoxy-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the purity of building blocks is paramount. 3-Isopropoxy-4-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. Its purity directly impacts reaction yield, impurity profiles of subsequent intermediates, and ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of the analytical techniques used to assess the purity of synthesized this compound against two structurally similar and commercially available alternatives: 4-Isopropoxyphenylboronic acid and 3,4-Dimethoxyphenylboronic acid. The supporting experimental data presented herein is representative of typical results obtained for high-purity samples.
Comparison of Purity and Physicochemical Properties
A summary of the typical purity and key physicochemical properties of this compound and its alternatives is presented below. Purity is commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection, while identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) |
| This compound | ![]() | C₁₀H₁₅BO₄ | 210.03 | ≥ 98% |
| 4-Isopropoxyphenylboronic acid | ![]() | C₉H₁₃BO₃ | 180.01 | ≥ 98% |
| 3,4-Dimethoxyphenylboronic acid | ![]() | C₈H₁₁BO₄ | 181.98 | ≥ 98% |
Experimental Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation and purity assessment of boronic acids. The presence of characteristic signals and the absence of significant impurity peaks are key indicators of a successful synthesis.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| This compound | 7.95 (s, 2H, B(OH)₂), 7.28 (d, J = 1.8 Hz, 1H, Ar-H), 7.22 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.2 Hz, 1H, Ar-H), 4.58 (sept, J = 6.0 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 1.25 (d, J = 6.0 Hz, 6H, CH(CH₃)₂) |
| 4-Isopropoxyphenylboronic acid | 7.89 (s, 2H, B(OH)₂), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 4.60 (sept, J = 6.0 Hz, 1H, CH), 1.28 (d, J = 6.0 Hz, 6H, CH(CH₃)₂) |
| 3,4-Dimethoxyphenylboronic acid | 7.90 (s, 2H, B(OH)₂), 7.30 (d, J = 1.5 Hz, 1H, Ar-H), 7.25 (dd, J = 8.1, 1.5 Hz, 1H, Ar-H), 6.92 (d, J = 8.1 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃), 3.77 (s, 3H, OCH₃) |
Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)
| Compound | δ (ppm) |
| This compound | 152.9, 148.5, 126.3, 125.1, 115.8, 112.0, 70.5, 55.8, 22.1 |
| 4-Isopropoxyphenylboronic acid | 159.5, 136.5, 128.0, 115.0, 69.8, 22.2 |
| 3,4-Dimethoxyphenylboronic acid | 152.5, 149.0, 126.8, 116.5, 111.8, 55.9, 55.7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of boronic acids and detecting process-related impurities or degradation products. A typical reversed-phase method is described below, with representative data for the three compounds.
Table 3: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | 99.2 |
| 4-Isopropoxyphenylboronic acid | 7.8 | 99.5 |
| 3,4-Dimethoxyphenylboronic acid | 6.9 | 99.1 |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the boronic acid and dissolve in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-2048 scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
General HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15-15.1 min: 95% to 5% B
-
15.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the boronic acid in methanol at 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
Application in Drug Discovery: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
Substituted phenylboronic acids are critical intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast, which are used in the treatment of chronic obstructive pulmonary disease (COPD). The core of these molecules is often constructed via a Suzuki-Miyaura coupling reaction.
The purity of the boronic acid is crucial in this context. Impurities can lead to the formation of difficult-to-remove related substances in the drug candidate, complicating purification and potentially impacting the safety and efficacy of the final drug product.
Caption: Synthetic workflow for a PDE4 inhibitor core via Suzuki-Miyaura coupling.
Caption: Inhibition of the PDE4 signaling pathway by a selective inhibitor.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of NMR spectroscopy for structural confirmation and HPLC for quantitative purity determination. When compared to structurally similar alternatives, the choice of boronic acid will ultimately depend on the specific synthetic target and desired physicochemical properties of the final molecule. Rigorous analytical characterization, as outlined in this guide, is essential to ensure the quality and consistency of these critical building blocks in the drug discovery and development process.
A Cost-Benefit Analysis of 3-Isopropoxy-4-methoxyphenylboronic Acid in Advanced Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in complex organic synthesis is a critical decision, balancing cost, efficiency, and the novelty of the resulting molecules. This guide provides a comparative analysis of 3-Isopropoxy-4-methoxyphenylboronic acid and its common alternative, 3,4,5-trimethoxyphenylboronic acid, in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
The primary application for these specialized boronic acids lies in the synthesis of bioactive molecules, particularly analogues of Combretastatin A-4, a potent natural product with significant anti-cancer properties. The substitution pattern on the phenyl ring of these building blocks is crucial for the biological activity of the final compounds, making the choice of boronic acid a key factor in the drug design and development process.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. The efficiency of this reaction is influenced by various factors, including the structure of the boronic acid, the nature of the coupling partner (typically an aryl halide), the catalyst system, base, and solvent.
In the synthesis of Combretastatin A-4 analogues, the key reaction is the coupling of a substituted phenylboronic acid with a suitable vinyl or aryl halide. For the purpose of this guide, we will consider a representative reaction: the coupling of the respective boronic acid with an aryl halide to form a biaryl precursor of a Combretastatin A-4 analogue.
Table 1: Hypothetical Performance Comparison in a Representative Suzuki Coupling
| Parameter | This compound | 3,4,5-Trimethoxyphenylboronic acid |
| Typical Yield | >90% (estimated) | 90-98%[1] |
| Reaction Time | 2-12 hours (estimated) | 2-12 hours |
| Reaction Temperature | 80-100 °C (estimated) | 80-100 °C |
| Catalyst Loading | 1-5 mol% Pd (typical) | 1-5 mol% Pd (typical) |
Note: The data for this compound is an educated estimation based on the performance of similar electron-rich boronic acids in Suzuki coupling reactions. The data for 3,4,5-Trimethoxyphenylboronic acid is based on reported literature values for similar transformations.
Cost Analysis
A critical factor in the selection of a synthetic building block is its cost, especially for larger-scale synthesis and drug development. Based on currently available supplier information, there is a significant price difference between this compound and its more common alternative, 3,4,5-trimethoxyphenylboronic acid.
Table 2: Cost Comparison of Substituted Phenylboronic Acids
| Compound | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) |
| This compound | Price on Request | $624.00 (for 1g)[2] | - |
| 3,4,5-Trimethoxyphenylboronic acid | $32.00 | $24.60 | $40.00 |
Note: Prices are subject to change and may vary between suppliers. The price for this compound from one supplier was only available upon request, suggesting it is a more specialized and likely more expensive reagent. The provided price is from a single supplier and may not be representative of the entire market.
The significantly higher cost of this compound is a major consideration. This premium is likely due to a more complex and less established synthetic route for this specific isomer compared to the widely available 3,4,5-trimethoxyphenylboronic acid.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling reaction using both boronic acids. These protocols are based on established procedures for similar transformations and are intended to provide a practical guide for researchers.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Stir the reaction mixture at 80-100 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 3,4,5-Trimethoxyphenylboronic acid
Materials:
-
Aryl halide (1.0 eq)
-
3,4,5-Trimethoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and 3,4,5-trimethoxyphenylboronic acid in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthesis, the following diagrams outline the general workflow for the Suzuki-Miyaura coupling and a conceptual signaling pathway for the resulting Combretastatin A-4 analogues.
Conclusion: A Strategic Choice
The choice between this compound and 3,4,5-trimethoxyphenylboronic acid represents a classic cost-benefit trade-off in drug discovery.
-
3,4,5-Trimethoxyphenylboronic acid is the pragmatic choice for routine synthesis and early-stage exploration of Combretastatin A-4 analogues. Its significantly lower cost and well-established reactivity make it an economical and reliable building block.
-
This compound , on the other hand, is a strategic choice for researchers aiming to explore novel chemical space and potentially discover analogues with improved properties. The introduction of an isopropoxy group in place of a methoxy group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with the target protein. The high cost necessitates its use in later-stage lead optimization or when structure-activity relationship (SAR) studies suggest that this specific modification could lead to a significant improvement in the drug candidate's profile.
Ultimately, the decision rests on the specific goals of the research program. For large-scale synthesis or initial screening, the cost-effectiveness of 3,4,5-trimethoxyphenylboronic acid is undeniable. However, for targeted lead optimization and the pursuit of novel intellectual property, the potential benefits of exploring analogues derived from this compound may justify the significant additional investment.
References
A Head-to-Head Battle of Boron: Unveiling the Reactivity of Boronic Acids and Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and a boronic ester in cross-coupling reactions is a critical decision that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This comprehensive guide provides an objective comparison of the reactivity and stability of these two pivotal classes of organoboron compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection of the optimal reagent.
At the heart of this decision lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in widely used cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly under aqueous basic conditions.[1]
Conversely, boronic esters, such as the commonly employed pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[1] This enhanced stability generally translates to a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of the boron reagent is critical to the success of this reaction.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher in shorter reaction times | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Stability | Lower; prone to decomposition (e.g., protodeboronation)[2] | Higher; more stable to storage and handling[2] |
| Handling | Can be challenging to obtain in high purity | Generally high purity; can be purified by column chromatography[2] |
Representative Data for the Suzuki-Miyaura Coupling of Phenylboron Reagents with 4-Iodoanisole
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Kinetic Data: Relative Rates of Transmetalation
The transmetalation step is often rate-limiting in the Suzuki-Miyaura catalytic cycle. The following table provides a comparison of the relative rates of transmetalation for various boron reagents.
| Entry | Boron Reagent | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Slower (sigmoidal kinetics) |
| 3 | 4-Fluorophenylboronic acid glycol ester | ~23 |
| 4 | 4-Fluorophenylboronic acid dimethyl ester | ~21 |
Relative rates are estimated from reaction times and may vary depending on specific reaction conditions.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally employing boronic acids, boronate esters can also be utilized.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | More reactive | Less reactive |
| Byproduct Formation | Prone to oxidation and protodeboronation | Pinacol byproduct can inhibit the catalyst |
| Generality | Broad scope with various amines | Can be challenging with certain amines (e.g., aryl amines) |
Representative Data for the Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for comparing the reactivity of boronic acids and their ester derivatives.
Suzuki-Miyaura Coupling Protocol
This protocol can be adapted to compare the reactivity of a specific boronic acid and its corresponding boronic ester.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, boronic acid or boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular time intervals to compare the rate of consumption of the starting material and formation of the product for both the boronic acid and the boronic ester.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Amination Protocol
This protocol provides a general procedure for the Chan-Lam amination and can be used for comparative studies.
Materials:
-
Aryl boronic acid or boronic ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Solvent (e.g., Dichloromethane, 5 mL)
-
4Å Molecular sieves (optional, but can improve yields)
Procedure:
-
To a round-bottom flask, add the aryl boronic acid or boronic ester, amine, and molecular sieves (if used).
-
Add the solvent, followed by the copper(II) acetate.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS to compare the performance of the boronic acid and its ester.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Mechanistic Insights and Experimental Workflows
Visualizing the underlying processes is key to understanding the differences in reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Efficacy of 3-Isopropoxy-4-methoxyphenylboronic Acid and Alternatives in Various Solvent Conditions for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of solvent is a critical parameter that can significantly influence reaction yield and rate. This guide provides a comparative analysis of the performance of 3-Isopropoxy-4-methoxyphenylboronic acid and common alternatives in different solvent systems, supported by experimental data from analogous compounds.
Disclaimer: Direct experimental data comparing the efficacy of this compound across a range of solvents was not available in the reviewed literature. The following data is based on the performance of structurally related and commonly used boronic acids, namely 4-methoxyphenylboronic acid and phenylboronic acid, to provide an illustrative comparison. The reactivity of this compound is expected to be similar to these analogues.
Data Presentation: Comparison of Reaction Yields
The following table summarizes the typical yields obtained for the Suzuki-Miyaura coupling of different boronic acids with aryl bromides in various solvent systems. These yields are indicative and can vary based on the specific substrates, catalyst system, base, and reaction temperature.
| Boronic Acid | Solvent System | Aryl Halide Partner | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (Expected) | Toluene/Water | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | High |
| Dioxane/Water | Bromobenzene | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 8 | High | |
| Ethanol/Water | Bromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | 80 | 12 | Very High | |
| DMF/Water | Bromobenzene | PdCl₂(dppf) | K₂CO₃ | 110 | 6 | High | |
| 4-Methoxyphenylboronic acid | Ethanol/Water (5:1) | 4-Bromoanisole | HPS-supported Pd | NaOH | 60 | <1 | >98[1] |
| Water | Iodobenzene | Pd/BC | K₂CO₃ | Not Specified | 3.5 | 98[2] | |
| Phenylboronic acid | DMF/Water (1:1) | Aryl Bromides | Ferrocenyl-based Pd Complex | Cs₂CO₃ | Not Specified | Not Specified | High[3] |
| DMF | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | 110 | Not Specified | 95[4] | |
| Ethanol | Bromobenzene | mf-MWCNTs@chitosan NHC-Pd | K₂CO₃ | 110 | 3 | 98.6[5] | |
| Toluene | Aryl Halides | Phosphine-Linked Cyclophosphazene Pd Complex | Not Specified | 110 | Not Specified | Good[6] |
Key Observations:
-
Polar Protic vs. Aprotic Solvents: Both polar aprotic solvents like DMF and dioxane, often in combination with water, and polar protic solvents like ethanol/water mixtures are effective for Suzuki-Miyaura couplings.
-
Aqueous Media: The use of water as a co-solvent is common and often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[7] Some modern catalytic systems are designed to work efficiently in predominantly aqueous environments, which is advantageous from a green chemistry perspective.[8]
-
High-Boiling Point Solvents: Solvents like DMF and toluene allow for higher reaction temperatures, which can be necessary for less reactive aryl chlorides or sterically hindered substrates.[3]
Experimental Protocols
Below are generalized experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling in a Dioxane/Water System:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling in an Ethanol/Water System:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., NaOH or K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand).
-
Add the degassed ethanol/water solvent mixture (e.g., 5:1 v/v).
-
Stir the mixture at the desired temperature (e.g., 60-80 °C) under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the product as described above.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. aidic.it [aidic.it]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Proper Disposal of 3-Isopropoxy-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for specialized reagents like 3-Isopropoxy-4-methoxyphenylboronic acid is critical. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent accidental exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. |
| Body Protection | A fully fastened lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling fine powders or if there is a risk of aerosolization. |
All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
This compound, like other boronic acid derivatives, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1][2]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weigh boats, and absorbent paper, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Labeling:
-
Decontamination of Glassware:
-
For reusable glassware, a triple rinse with a suitable solvent (e.g., acetone, ethanol) is recommended.
-
Collect the first two rinsates as hazardous liquid waste.
-
The final rinse, if local regulations permit, may be disposed of as non-hazardous waste, but it is best practice to collect all rinsates as hazardous waste.
-
-
Storage:
-
Securely seal all waste containers.
-
Store the labeled containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste to the disposal service.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Secure the Area: Restrict access to the spill location.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
References
Personal protective equipment for handling 3-Isopropoxy-4-methoxyphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Isopropoxy-4-methoxyphenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[6] Remove any contaminated clothing immediately and wash it before reuse.[2][7]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][6] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][7] | Minimizes the risk of respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
-
Handling the Chemical:
-
Post-Handling:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6][7]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Avoid raising dust.[4][6]
-
Collect: Carefully sweep or vacuum the contained material into a labeled, sealed container for hazardous waste.[1][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste.[6]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[6]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[6] Do not pour waste down the drain.[6]
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



